molecular formula C7H13N3O B13874897 5-amino-1-ethyl-1H-Pyrazole-3-ethanol CAS No. 1224888-32-7

5-amino-1-ethyl-1H-Pyrazole-3-ethanol

Cat. No.: B13874897
CAS No.: 1224888-32-7
M. Wt: 155.20 g/mol
InChI Key: PXCJDTHWOGIZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-ethyl-1H-Pyrazole-3-ethanol is a chemical compound belonging to the class of substituted pyrazoles. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are a focus of extensive research in medicinal and synthetic chemistry. As a 5-aminopyrazole derivative, this compound features both an amino functional group and an ethanol side chain, making it a versatile building block or precursor for the synthesis of more complex molecules. In research settings, aminopyrazoles are commonly utilized as key intermediates in the construction of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolopyridines, which are core structures in various pharmacological agents . These scaffolds are investigated for a wide range of biological activities, including potential use as anticancer, anti-inflammatory, and antimicrobial agents . The specific substitution pattern on the pyrazole ring can significantly influence the compound's reactivity and physical properties, dictating its utility in downstream applications. Researchers value this compound for its potential in method development, heterocyclic chemistry studies, and drug discovery programs. 5-amino-1-ethyl-1H-Pyrazole-3-ethanol is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1224888-32-7

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

2-(5-amino-1-ethylpyrazol-3-yl)ethanol

InChI

InChI=1S/C7H13N3O/c1-2-10-7(8)5-6(9-10)3-4-11/h5,11H,2-4,8H2,1H3

InChI Key

PXCJDTHWOGIZTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)CCO)N

Origin of Product

United States

Foundational & Exploratory

The Strategic Utility of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol in Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS: 1224888-32-7)

Executive Summary

In the landscape of modern drug discovery, the architectural flexibility of starting materials dictates the success of fragment-based and high-throughput synthetic campaigns. 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS 1224888-32-7) has emerged as a privileged, trifunctional building block[1]. With a molecular weight of 155.2 g/mol and a formula of C7H13N3O, this scaffold offers an exceptionally high density of orthogonal reactive sites.

The 5-aminopyrazole motif is a cornerstone in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors (such as p38α MAP kinase inhibitors), anti-inflammatory agents, and novel fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines[2][3]. This technical guide provides a mechanistic and highly practical framework for functionalizing this specific pyrazole, ensuring researchers can leverage its full synthetic potential while avoiding common chemoselectivity pitfalls.

Structural Anatomy & Reactivity Profile

The true value of CAS 1224888-32-7 lies in its three distinct vectors for diversification. Successful utilization requires a deep understanding of the electronic and steric interplay between these sites:

  • The 5-Amino Group (N-Nucleophile): Highly reactive toward electrophiles (acyl chlorides, sulfonyl chlorides, isocyanates). It is the primary anchor for forming extended amide linkages or initiating cyclocondensation to form fused bicyclic systems[4].

  • The 3-Ethanol Group (O-Nucleophile/Precursor): A primary alcohol that can be selectively protected, oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (mesylate/halide) for subsequent aliphatic nucleophilic substitutions.

  • The C4 Position (C-Nucleophile): The inherent electron-rich nature of the pyrazole ring, augmented by the electron-donating 5-amino group, makes the C4 carbon highly susceptible to electrophilic aromatic substitution (halogenation, formylation)[5].

ReactivityMap Center 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS: 1224888-32-7) Amino 5-Amino Group (Nucleophilic) Center->Amino Site 1 Ethanol 3-Ethanol Group (Primary Alcohol) Center->Ethanol Site 2 C4 C4 Position (Electrophilic Substitution) Center->C4 Site 3 Amide Amide Coupling / Fused Heterocycles Amino->Amide Oxidation Oxidation to Aldehyde/Acid or Etherification Ethanol->Oxidation Halogenation Halogenation (Br, I) for Cross-Coupling C4->Halogenation

Reactivity map detailing orthogonal functionalization sites of the pyrazole scaffold.

Table 1: Physicochemical Profile & Medicinal Chemistry Implications
PropertyValueCausality / Implication for Drug Design
Molecular Formula C7H13N3OHigh atom economy; ideal starting point for Fragment-Based Drug Discovery (FBDD).
Molecular Weight 155.2 g/mol Low MW allows for extensive downstream functionalization while strictly adhering to Lipinski's Rule of 5.
H-Bond Donors 3 (-NH2, -OH)Excellent for target engagement, specifically acting as a hinge-binding motif in the ATP pocket of kinases[6].
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility and facilitates interaction with polar protein residues[7].

Experimental Methodologies: Causality & Protocols

As an Application Scientist, I emphasize that robust protocols are not just lists of reagents; they are systems designed to control competing reaction pathways. Below are self-validating protocols for the two most critical transformations of this scaffold.

Protocol A: Chemoselective N-Acylation of the 5-Amino Group

Challenge: The molecule contains both a primary amine and a primary alcohol. Unoptimized acylation will yield a mixture of N-acyl, O-acyl, and N,O-diacyl products. Solution: Exploiting the differential nucleophilicity and steric environments of the nitrogen versus the oxygen.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 5-amino-1-ethyl-1H-pyrazole-3-ethanol in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert argon atmosphere. Causality: DCM is aprotic and non-coordinating, preventing solvent-induced nucleophilicity shifts.

  • Base Addition: Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is sterically hindered. Unlike Triethylamine (TEA), DIPEA acts strictly as a proton sponge and does not catalyze O-acylation via an acylammonium intermediate.

  • Cooling: Chill the reaction mixture to 0 °C using an ice bath. Causality: Lowering the thermal energy suppresses the activation energy required for the less nucleophilic oxygen to attack the electrophile.

  • Electrophile Addition: Dropwise add 1.05 eq of the desired acid chloride dissolved in DCM over 15 minutes.

  • Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (

    
    ) should cleanly convert to a higher running spot (
    
    
    
    ). Quench with saturated aqueous
    
    
    to neutralize HCl byproducts and extract.
Table 2: Optimization Matrix for Selective N-Acylation
BaseSolventTemp (°C)N-Acyl : O-Acyl RatioScientific Rationale
TEADCM253:1TEA is insufficiently sterically hindered, leading to competitive O-acylation.
DIPEA DCM 0 to 25 >15:1 Bulkier DIPEA favors the more nucleophilic nitrogen over the oxygen.
PyridineTHF601:2Higher temperatures and coordinating solvents promote esterification.
Protocol B: C4-Bromination and Suzuki-Miyaura Cross-Coupling

Challenge: Direct bromination can lead to oxidative degradation of the primary alcohol. Direct cross-coupling on unprotected alcohols often poisons palladium catalysts. Solution: A three-step sequence: O-protection, electrophilic halogenation, and transition-metal catalyzed C-C bond formation[4][5].

Workflow SM Starting Material CAS 1224888-32-7 Protect O-Silylation (TBSCl, Imidazole) SM->Protect Brominate C4-Bromination (NBS, DMF, 0°C) Protect->Brominate Couple Suzuki Coupling (Pd(dppf)Cl2, Boronic Acid) Brominate->Couple Deprotect TBAF Deprotection (Yields C4-Aryl Pyrazole) Couple->Deprotect

Step-by-step synthetic workflow for C4-arylation via halogenation and Suzuki coupling.

Step-by-Step Methodology:

  • O-Protection: Treat the starting material with 1.1 eq of tert-Butyldimethylsilyl chloride (TBSCl) and 2.0 eq of Imidazole in DMF at room temperature for 4 hours. Causality: The TBS group provides robust steric shielding of the primary alcohol and survives the mildly basic conditions of the subsequent Suzuki coupling, unlike a labile TMS group.

  • C4-Bromination: To the crude protected pyrazole in DMF at 0 °C, add 1.05 eq of N-Bromosuccinimide (NBS) in portions. Causality: The 5-amino group strongly directs electrophilic attack to the C4 position. Performing this at 0 °C prevents over-bromination.

  • Suzuki Coupling: Combine the C4-bromo intermediate, 1.2 eq of an aryl boronic acid, 3.0 eq of

    
    , and 5 mol% 
    
    
    
    in a degassed 1,4-dioxane/water (4:1) mixture. Heat to 90 °C for 12 hours[5]. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step and preventing competitive protodehalogenation of the electron-rich pyrazole core.
  • Deprotection: Treat the isolated coupled product with 1.5 eq of Tetra-n-butylammonium fluoride (TBAF) in THF to cleanly cleave the TBS ether, driven by the exceptionally high thermodynamic stability of the Si-F bond.

Strategic Applications in Drug Discovery

The derivatization of 5-amino-1-ethyl-1H-pyrazole-3-ethanol is not merely an exercise in synthetic methodology; it is a direct pathway to high-value therapeutics.

Kinase Inhibition (p38α MAPK): Amino-pyrazoles exhibit profound structure-activity relationships (SAR) in the inhibition of p38α MAP kinase, making them highly effective drug candidates for inflammatory disorders[2]. The 5-amino group acts as a critical hydrogen bond donor to the kinase hinge region (typically interacting with the backbone carbonyl of Met109), while the 1-ethyl group occupies the hydrophobic specificity pocket. The 3-ethanol moiety extends toward the solvent-exposed region, providing an ideal vector to attach solubilizing groups (e.g., morpholine or piperazine via mesylation and displacement) to improve pharmacokinetic profiles[6][7].

Synthesis of Fused Heterocycles: By reacting the 5-amino group and the adjacent C4 position (via formylation or cyanation), researchers can synthesize pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines[3]. These fused bicyclic systems are bioisosteres of purines (adenine/guanine) and exhibit broad-spectrum biological activities, including potent anticancer and antiviral properties[2].

Conclusion

5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS 1224888-32-7) is a highly versatile, atom-economical building block that bridges the gap between simple fragment libraries and complex, bioactive heterocyclic drugs. By applying principles of physical organic chemistry—specifically steric shielding, temperature control, and electronic directing effects—researchers can achieve precise, orthogonal functionalization at the N5, O3, and C4 positions, unlocking a vast chemical space for therapeutic discovery.

References

1.[1] ChemicalBook. 5-amino-1-ethyl-1H-Pyrazole-3-ethanol | 1224888-32-7. Available at: 2. Aquila Pharmatech LLC. Product Details: AP08036 - 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol. Available at: 3.[2] Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, SCIRP. Available at: 4.[6] Benchchem. The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Available at: 5.[7] Lusardi, M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences (IJMS), MDPI. Available at: 6.[3] NIH / PMC. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Available at: 7.[4] NIH. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at: 8.[5] ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. Available at:

Sources

2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol: A Comprehensive Technical Guide to Synthesis, Profiling, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol is a highly versatile, bifunctional heterocyclic building block increasingly utilized in modern medicinal chemistry. Featuring a sterically constrained N1-ethyl pyrazole core, a reactive C5-primary amine, and a flexible C3-hydroxyethyl vector, this scaffold is uniquely positioned for the development of advanced targeted therapeutics, including ATP-competitive kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and downstream applications.

Physicochemical Profiling

Understanding the baseline properties of 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol is critical for predicting its behavior in organic synthesis and biological systems. The compound acts as a highly polar, hydrogen-bond donating and accepting scaffold.

PropertyValue
Chemical Name 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol
CAS Registry Number 1224888-32-7 1
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
Commercial Purity Standard >96% (Typical Research Grade)
Key Functional Groups Primary amine (-NH₂), Primary alcohol (-OH), N1-Alkyl pyrazole

Retrosynthetic Logic & Mechanistic Design

The synthesis of 1,3,5-trisubstituted pyrazoles requires strict control over regioselectivity. The most robust pathway to access 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol involves a two-stage sequence: a regioselective cyclocondensation followed by a chemoselective reduction.

Causality of Regioselective Ring Closure: The pyrazole core is constructed by reacting ethylhydrazine with a


-keto nitrile derivative, such as ethyl 4-cyano-3-oxobutanoate. Ethylhydrazine possesses two nitrogen atoms with distinct electronic and steric profiles. The terminal, unsubstituted nitrogen (-NH₂) is highly nucleophilic and less sterically hindered, preferentially attacking the highly electrophilic ketone carbonyl. Subsequently, the internal, substituted nitrogen (-NH-Et) attacks the adjacent nitrile carbon. This specific sequence drives ring closure and tautomerization to exclusively yield the 1-ethyl-5-aminopyrazole isomer, completely avoiding the unwanted 1-ethyl-3-amino regioisomer 2.

Causality of Chemoselective Reduction: Following the formation of the intermediate ethyl 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)acetate, the ester must be reduced to the target primary alcohol. Lithium aluminum hydride (LiAlH₄) is selected over milder agents (like NaBH₄) because esters are relatively unreactive. Crucially, the aromatic pyrazole ring and the primary amine are entirely stable to LiAlH₄, ensuring a chemoselective transformation without over-reduction or side-product formation.

Experimental Workflows

SynthWorkflow N1 Ethyl 4-cyano-3-oxobutanoate + Ethylhydrazine N2 Cyclocondensation (EtOH, Reflux, 4h) N1->N2 N3 Ethyl 2-(5-amino-1-ethyl-1H- pyrazol-3-yl)acetate N2->N3 Regioselective Ring Closure N4 Ester Reduction (LiAlH4, THF, 0°C to RT) N3->N4 N5 2-(5-amino-1-ethyl-1H- pyrazol-3-yl)ethanol N4->N5 Chemoselective Reduction

Figure 1: Regioselective synthesis workflow for 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol.

Protocol A: Regioselective Cyclocondensation

This protocol is designed as a self-validating system using TLC to confirm complete conversion before proceeding.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of ethyl 4-cyano-3-oxobutanoate in anhydrous ethanol (0.2 M).

  • Activation: Add 1.1 equivalents of ethylhydrazine oxalate. To liberate the free hydrazine base necessary for nucleophilic attack, add 2.2 equivalents of triethylamine dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours. The thermal energy overcomes the activation barrier for dehydration and aromatization.

  • Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol system. The disappearance of the UV-active starting material and the emergence of a new ninhydrin-positive spot (indicating the primary amine) self-validates reaction completion.

  • Workup: Concentrate the mixture in vacuo, partition between ethyl acetate and saturated aqueous NaHCO₃, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield ethyl 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)acetate.

Protocol B: Chemoselective Ester Reduction

This protocol employs a strict Fieser workup to guarantee operational safety and maximize product recovery from aluminum complexes.

  • Preparation: Suspend 1.5 equivalents of LiAlH₄ in anhydrous THF (0.1 M) under an inert argon atmosphere and cool to 0°C using an ice bath to control the highly exothermic hydride transfer.

  • Addition: Dissolve the intermediate from Protocol A in a minimal amount of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.

  • Reduction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Self-Validating Fieser Workup: To safely quench the reaction and prevent the product from becoming trapped in a gelatinous emulsion, apply the Fieser method based on

    
     grams of LiAlH₄ used:
    
    • Slowly add

      
       mL of distilled H₂O.
      
    • Add

      
       mL of 15% aqueous NaOH.
      
    • Add

      
       mL of distilled H₂O.
      
    • Observation: The mixture will transition into a granular, easily filterable white precipitate, validating a successful quench.

  • Isolation: Filter the granular salts through a pad of Celite, wash thoroughly with warm THF, and concentrate the filtrate to yield the pure 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol.

Translational Applications in Drug Discovery

A critical insight for medicinal chemists is recognizing the structural constraints of this specific scaffold. Unlike 1H-unsubstituted 5-aminopyrazoles, which readily cyclize with 1,3-dicarbonyls to form fused pyrazolo[1,5-a]pyrimidines, the deliberate N1-ethylation in this molecule intentionally blocks bicyclic fusion.

This constraint forces the molecule to act as a highly stable, monocyclic core, opening two distinct, high-value pathways in drug design:

  • Linear Kinase Inhibitors: The C5-amine serves as an ideal vector for amide coupling with complex aryl acids, creating hinge-binding motifs that competitively block the ATP pocket of kinases (e.g., p38 MAP kinase or TRK).

  • PROTAC Development: The C3-hydroxyethyl appendage acts as a highly flexible, solvent-exposed vector. It can be readily mesylated and displaced by solubilizing groups (like morpholine) or used as a direct attachment point for PEG-linkers in Proteolysis Targeting Chimeras (PROTACs), recruiting E3 ligases for targeted protein degradation.

Pathway D1 N1-Ethyl Pyrazole Core Scaffold P1 Amide Coupling at C5 (Hinge Binder) D1->P1 S1 PROTAC Linker Attachment at C3-Hydroxyethyl D1->S1 K1 Target Kinase (e.g., p38 / TRK) P1->K1 ATP Competitive Inhibition E1 Targeted Protein Degradation S1->E1 Ubiquitination Pathway

Figure 2: Divergent application pathways for the N1-ethyl pyrazole scaffold in targeted therapeutics.

References

1.1 2. 3.2

Sources

Comprehensive Analytical and Physicochemical Profiling of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary: The Strategic Value of Pyrazole Scaffolds

In my experience overseeing library synthesis for targeted therapeutics—particularly ATP-competitive kinase inhibitors—the selection of early-stage building blocks is never arbitrary. The compound 5-amino-1-ethyl-1H-pyrazole-3-ethanol (also cataloged as 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethanol) represents a highly privileged pharmacophore.

The causality behind its widespread use lies in its orthogonal reactivity. The 5-amino group serves as a classic nucleophile for constructing fused bicyclic systems (e.g., pyrazolo[3,4-d]pyrimidines), while the 3-ethanol appendage provides a flexible, functionalizable hydroxyl tail. This guide provides an authoritative breakdown of its physicochemical properties, molecular weight validation, and the self-validating analytical protocols required before integrating this compound into an Active Pharmaceutical Ingredient (API) pipeline.

Physicochemical Profiling & Structural Causality

Before any synthetic campaign begins, establishing the exact molecular weight and elemental composition is paramount for stoichiometric precision. The molecular weight of 5-amino-1-ethyl-1H-pyrazole-3-ethanol (CAS: 1224888-32-7) is precisely 155.20 g/mol . Its molecular formula is strictly defined as C₇H₁₃N₃O [1].

Quantitative Data Summary
PropertyValueCausality / Relevance in Drug Design
Chemical Name 5-amino-1-ethyl-1H-pyrazole-3-ethanolStandard IUPAC nomenclature defining regiochemistry.
CAS Registry Number 1224888-32-7Unique identifier for procurement and IP filing.
Molecular Formula C₇H₁₃N₃ODefines elemental composition for mass spectrometry.
Molecular Weight 155.20 g/mol Critical for calculating molar equivalents in synthesis[1].
Monoisotopic Mass 155.1059 DaThe exact mass target used for HRMS calibration.
Hydrogen Bond Donors 3 (-NH₂, -OH)Enhances target kinase binding affinity via hinge-region interactions.
Hydrogen Bond Acceptors 4 (N, N, -NH₂, -OH)Facilitates aqueous solubility and favorable ADME profiles.

Structural Causality: Why an ethyl group at the N1 position? Compared to a simple methyl group, the N1-ethyl vector increases the lipophilicity (LogP) just enough to occupy shallow hydrophobic pockets in target proteins without violating Lipinski's Rule of Five. Meanwhile, the 3-ethanol group acts as a hydrophilic counterweight, ensuring the molecule remains soluble in both organic reaction solvents and aqueous biological assays.

Analytical Validation Protocols

Every protocol utilized in a rigorous drug discovery setting must be a self-validating system. We do not simply run a mass spectrometer to "find a number"; we use orthogonal data streams to ensure that the mass peak corresponds to the primary bulk material, ruling out ionizable impurities.

Protocol: LC-HRMS for Molecular Weight Validation

Causality & Self-Validation: To confirm the molecular weight of 155.20 g/mol , we employ Electrospray Ionization (ESI) in positive mode. The pyrazole ring and the primary amine are highly basic and readily accept a proton. The self-validating aspect of this protocol involves running a blank and a known standard concurrently. Furthermore, the use of ESI+ for nitrogen-containing heterocycles is a gold standard in .

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of 5-amino-1-ethyl-1H-pyrazole-3-ethanol in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Causality: Methanol ensures complete dissolution of the polar hydroxyl and amino groups while remaining volatile enough for ESI droplet desolvation.

  • Action: Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, shifting the equilibrium entirely to the ionized [M+H]⁺ state, which is strictly required for positive mode detection.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (50 mm x 2.1 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (0.1% FA in MeCN) over 3 minutes.

  • Causality: The relatively high polarity of the compound means it will elute early. A rapid, steep gradient ensures a sharp, concentrated peak enters the mass spectrometer, maximizing the signal-to-noise ratio.

Step 3: Mass Spectrometry Acquisition & Self-Validation

  • Action: Operate the Time-of-Flight (TOF) analyzer in Positive Ion Mode (Capillary: 3.5 kV, Desolvation: 350 °C).

  • Self-Validation: Monitor the UV trace at 254 nm concurrently. The peak in the Total Ion Chromatogram (TIC) must perfectly co-elute with the single UV peak. If multiple UV peaks are observed, the sample lacks the >95% purity threshold required for downstream synthesis.

Step 4: Data Interpretation

  • Action: Extract the spectrum at the retention time of the main peak. Look for the exact mass of the protonated species: calculated [M+H]⁺ = 156.1134 m/z .

  • Causality: The observed m/z must be within 5 ppm of 156.1134. Check for the sodium adduct [M+Na]⁺ at 178.0953 m/z, which often co-occurs and serves as an internal secondary confirmation of the intact molecule.

Workflow Visualization

The following diagram maps the logical progression from raw material procurement to validated API integration, emphasizing the self-validating checkpoints discussed above.

Workflow Start 5-Amino-1-ethyl-1H-pyrazole-3-ethanol (CAS: 1224888-32-7) LCMS LC-HRMS Profiling (ESI+ Ionization) Start->LCMS Aliquot for MS NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Start->NMR Aliquot for NMR MW_Confirm MW Confirmation (m/z 156.11 [M+H]+) LCMS->MW_Confirm Mass Analysis Purity Purity Assessment (UV 254 nm >95%) LCMS->Purity UV/Vis Trace NMR->Purity Structural Integrity API Integration into API Synthesis MW_Confirm->API Validated Purity->API Validated

Analytical validation and API integration workflow for pyrazole building blocks.

Conclusion

For drug development professionals, understanding the exact physicochemical properties of building blocks like 5-amino-1-ethyl-1H-pyrazole-3-ethanol is the foundation of successful library synthesis. By confirming its molecular weight (155.20 g/mol ) and formula (C₇H₁₃N₃O) through rigorous, self-validating LC-MS protocols, chemists can confidently leverage its bifunctional nature to engineer highly selective, next-generation therapeutics.

References

  • Title: Mass Spectrometry in Drug Discovery Source: National Institutes of Health (NIH) / NCBI URL: [Link]

Sources

Comprehensive Profiling of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol: Physicochemical Properties, Solubility, and Analytical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery, highly functionalized pyrazole derivatives serve as privileged scaffolds, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and agrochemicals. 5-amino-1-ethyl-1H-pyrazole-3-ethanol (C₇H₁₃N₃O) is a highly versatile, bifunctional building block. Featuring an electron-rich 5-amino group, a lipophilic 1-ethyl substituent, and a flexible 3-ethanol (2-hydroxyethyl) side chain, this molecule presents unique physicochemical behaviors.

As a Senior Application Scientist, I have designed this guide to move beyond basic data reporting. Here, we will dissect the causality behind this compound's physicochemical properties, establish self-validating experimental protocols for solubility determination, and map its chemoselective derivatization pathways.

Structural Causality & Physicochemical Properties

To predict how 5-amino-1-ethyl-1H-pyrazole-3-ethanol will behave in biological assays and formulation matrices, we must analyze the electronic and steric contributions of its functional groups.

  • The 5-Amino Group: While aliphatic amines are strongly basic, the lone pair of the 5-amino group on a pyrazole ring is heavily delocalized into the aromatic π-system. This significantly depresses its basicity, yielding a conjugate acid pKa of approximately 2.5 to 3.0 [1][2]. Causality: Because the pKa is well below physiological pH (7.4), the molecule remains entirely neutral in systemic circulation, which is critical for predictable passive membrane diffusion.

  • The 3-Ethanol Group: The primary alcohol acts as both a strong hydrogen-bond donor and acceptor. This flexible arm is frequently exploited in medicinal chemistry to interact with solvent-exposed regions or hinge regions of target proteins [1].

  • The 1-Ethyl Group: This short alkyl chain provides a necessary lipophilic bump (increasing LogP), preventing the highly polar amino and hydroxyl groups from rendering the molecule too hydrophilic for cellular penetration.

Table 1: Physicochemical & Computed Properties
PropertyValueCausality / Impact on Development
Molecular Formula C₇H₁₃N₃ODefines the stoichiometric baseline for synthesis.
Molecular Weight 155.20 g/mol Low MW (< 300) makes it an ideal Fragment-Based Drug Discovery (FBDD) scaffold.
TPSA ~ 68.3 ŲOptimal for membrane permeability; perfectly balances polar/non-polar surface area.
H-Bond Donors 2 (-NH₂, -OH)Facilitates strong target binding and aqueous solvation.
H-Bond Acceptors 3 (N, N, O)Enhances aqueous solubility through robust solvent interactions.
pKa (Conjugate Acid) ~ 2.5 - 3.0Remains unprotonated at pH 7.4, ensuring predictable pharmacokinetics [3].
LogP (Predicted) 0.5 - 1.2Slight lipophilicity from the 1-ethyl group prevents excessive hydrophilicity.

Thermodynamic vs. Kinetic Solubility Profiles

Solubility is not a static number; it is a dynamic property dependent on the solvent matrix and the solid-state form of the compound. For bifunctional pyrazoles, hydrogen bonding networks can lead to robust crystal lattices, making thermodynamic solubility the gold standard for formulation.

Table 2: Representative Solubility Profile (Equilibrium at 25°C)
Solvent SystemSolubility RangeMechanistic Rationale
Water (pH 7.4 PBS) > 15 mg/mLHigh solubility driven by neutral H-bonding from the 3-ethanol and 5-amino groups.
0.1N HCl (pH 1.0) > 50 mg/mLProtonation of the pyrazole/amino system creates a highly soluble cationic species.
DMSO > 100 mg/mLUniversal polar aprotic solvent; disrupts the crystal lattice effectively.
Methanol > 50 mg/mLProtic solvent that strongly interacts with the primary alcohol and amine.
Acetonitrile 5 - 10 mg/mLModerate polarity; lacks H-bond donating capacity to fully solvate the molecule.

Methodologies: Self-Validating Experimental Protocols

A protocol is only as good as its ability to detect its own failure. The following workflows are designed with internal validation loops to ensure absolute data integrity.

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Purpose: To rapidly assess if the compound hits the minimum solubility threshold for early in vitro assay development using DMSO stock solutions.

  • Preparation: Prepare a 10 mM stock solution of 5-amino-1-ethyl-1H-pyrazole-3-ethanol in 100% DMSO.

  • Serial Dilution: Dispense the stock into a 96-well plate, creating a concentration gradient (e.g., 1 µM to 500 µM) in pH 7.4 PBS. Keep final DMSO concentration ≤ 2%.

  • Incubation: Shake the plate at 300 rpm for 2 hours at room temperature.

  • Detection: Measure light scatter using a nephelometer (laser at 633 nm).

  • Self-Validating Mechanism: DMSO-induced supersaturation check. Run a back-extrapolation of the scatter data. If the scatter does not return to baseline linearly upon dilution, the compound has formed stable colloidal aggregates (false solubility). A control compound (e.g., Haloperidol) must be run in parallel to calibrate the scatter threshold.

Protocol B: Thermodynamic Solubility (Shake-Flask LC-UV)

Purpose: To determine the true equilibrium solubility (


) required for late-stage formulation and dosing.
  • Solid Addition: Add an excess of crystalline 5-amino-1-ethyl-1H-pyrazole-3-ethanol (approx. 50 mg) to a glass vial.

  • Buffer Addition: Add 1.0 mL of the target buffer (e.g., pH 7.4 PBS).

  • Equilibration: Seal the vial and incubate on an orbital shaker at 37°C for 24 to 48 hours. Causality: 24 hours is required to ensure the dissolution rate has reached equilibrium with the precipitation rate.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid.

  • Quantification: Dilute the supernatant and analyze via LC-UV against a standard calibration curve.

  • Self-Validating Mechanism: Polymorphic Shift Check. Recover the solid pellet and analyze it via X-ray Powder Diffraction (XRPD). If the diffractogram differs from the starting API, a solvent-mediated polymorphic transformation occurred. The measured solubility is therefore validated as belonging to the new stable polymorph, preventing false degradation assumptions.

SolubilityWorkflow Start Compound Addition (Excess Solid) Buffer Buffer Addition (pH 7.4 PBS) Start->Buffer Incubate Shake-Flask Equilibration (24h at 37°C) Buffer->Incubate Separate Phase Separation (Centrifugation/Filtration) Incubate->Separate AnalyzeLiquid LC-UV Analysis (Quantify Dissolved Solute) Separate->AnalyzeLiquid AnalyzeSolid XRPD Analysis (Check Polymorphic Shift) Separate->AnalyzeSolid Validate Self-Validation (Mass Balance & Purity) AnalyzeLiquid->Validate AnalyzeSolid->Validate

Thermodynamic solubility workflow with self-validating XRPD solid-state analysis.

Mechanistic Insights into Chemoselective Derivatization

Because 5-amino-1-ethyl-1H-pyrazole-3-ethanol possesses two distinct nucleophilic centers (the primary amine and the primary alcohol), chemoselective derivatization requires careful tuning of reaction conditions.

  • O-Alkylation vs. N-Acylation: The primary alcohol (3-ethanol) is a hard nucleophile, making it highly reactive toward alkyl halides (ether formation) under basic conditions. Conversely, the 5-amino group, due to its delocalized lone pair, is a softer, weaker nucleophile [4]. It typically requires highly electrophilic species (like acid chlorides or isocyanates) or elevated temperatures to undergo efficient amide or urea coupling.

Derivatization Core 5-amino-1-ethyl-1H-pyrazole-3-ethanol (Bifunctional Scaffold) Amino 5-Amino Group (Weakly Nucleophilic) Core->Amino Hydroxyl 3-Ethanol Group (Primary Alcohol) Core->Hydroxyl Amide Amide Coupling (Requires Strong Electrophile) Amino->Amide Urea Urea Formation (Reaction with Isocyanates) Amino->Urea Ether O-Alkylation (Ether Formation) Hydroxyl->Ether Ester Esterification (Standard Coupling) Hydroxyl->Ester

Chemoselective derivatization pathways for the bifunctional pyrazole scaffold.

References

  • MDPI. "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties". Molecules.[Link]

  • National Institutes of Health (NIH). "1H-Pyrazolo[3,4-d]pyrimidin-4-amine - PubChem". PubChem. [Link]

Navigating the Synthesis and Procurement of Research-Grade 5-amino-1-ethyl-1H-pyrazole-3-ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Functionalized Pyrazoles in Modern Research

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The specific compound, 5-amino-1-ethyl-1H-pyrazole-3-ethanol, represents a unique building block for drug discovery. The primary amine at the 5-position offers a reactive handle for further derivatization, the ethyl group at the N-1 position can influence solubility and metabolic stability, and the ethanol substituent at the 3-position provides a site for forming esters, ethers, or other functional groups. This trifunctional architecture makes it a highly attractive, yet specialized, starting material for creating diverse chemical libraries aimed at identifying novel bioactive molecules.

However, the specialized nature of 5-amino-1-ethyl-1H-pyrazole-3-ethanol means it is not typically available as a stock item from major chemical suppliers. Researchers seeking to work with this compound must therefore turn to custom synthesis, a process that requires a clear understanding of synthetic feasibility, quality control, and supplier selection. This guide provides an in-depth technical overview of these critical aspects.

Part 1: Sourcing Strategy - The Custom Synthesis Imperative

A thorough search of commercial chemical catalogs reveals that 5-amino-1-ethyl-1H-pyrazole-3-ethanol is not a readily available, off-the-shelf compound. Its unique substitution pattern places it in the category of novel or specialized research chemicals. Consequently, the primary and most viable route for obtaining this molecule is through a partnership with a custom synthesis provider.

Selecting a Custom Synthesis Partner

Choosing the right custom synthesis organization (CSO) is paramount to the success of a research project. Key evaluation criteria include:

  • Expertise in Heterocyclic Chemistry: The CSO should have demonstrable experience in the synthesis of pyrazoles and other nitrogen-containing heterocycles.[4][5]

  • Analytical Capabilities: Ensure the provider has a comprehensive suite of in-house analytical equipment, including high-field NMR (¹H, ¹³C), LC-MS, and HPLC, to verify the structure and purity of the final compound.

  • Scalability: While initial needs may be in the milligram to gram range, it is prudent to select a partner who can scale up production should the compound prove to be a hit in initial screens.

  • Communication and Project Management: Look for a provider that offers transparent communication, regular progress updates, and a dedicated project manager.

Table 1: Comparison of Potential Custom Synthesis Providers

Company/PlatformSpecializationKey AdvantagesConsiderations
Fee-for-Service CSOs Small to large scale custom synthesisDedicated project management, established QC/QA processes, scalability.Higher cost, may have minimum quantity requirements.
CRO Marketplaces Connecting researchers with multiple CSOsCompetitive bidding, wide range of expertise available.Quality can vary between vendors; requires careful vetting.
Academic Core Facilities Specialized synthesis for academic researchersLower cost, access to cutting-edge techniques.Limited capacity, may have longer lead times, intellectual property considerations.

Part 2: A Plausible Synthetic Pathway

To engage effectively with a custom synthesis provider, it is beneficial to understand a feasible synthetic route. This demonstrates the practicality of the request and provides a basis for technical discussions. A logical approach to synthesizing 5-amino-1-ethyl-1H-pyrazole-3-ethanol can be adapted from established methods for pyrazole synthesis, such as the Knorr pyrazole synthesis.[5][6]

A proposed retro-synthetic analysis suggests that the target molecule can be constructed from a suitably protected β-keto ester and ethylhydrazine.

G Target 5-amino-1-ethyl-1H-pyrazole-3-ethanol Intermediate1 Protected 3-hydroxyethyl pyrazole intermediate Target->Intermediate1 Deprotection Intermediate2 Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate Intermediate1->Intermediate2 Reduction of Ester StartingMaterial1 Ethyl 4-(benzyloxy)-3-oxobutanoate (Protected β-keto ester) Intermediate2->StartingMaterial1 Cyclocondensation StartingMaterial2 Ethylhydrazine Intermediate2->StartingMaterial2 Cyclocondensation

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate

This step involves the classical cyclocondensation reaction.

  • To a solution of ethylhydrazine (1.1 equivalents) in absolute ethanol, add a catalytic amount of acetic acid.

  • Add a suitable β-ketonitrile, such as ethyl 2-cyano-4-hydroxy-3-oxobutanoate, dropwise at room temperature. The hydroxyl group would likely need a protecting group (e.g., benzyl ether) to prevent side reactions.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting materials are consumed.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the protected pyrazole ester intermediate.

Step 2: Reduction of the Ester to the Alcohol

  • Dissolve the purified pyrazole ester from Step 1 in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon).

  • Cool the solution to 0°C in an ice bath.

  • Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.5 equivalents), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the ester is fully consumed (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

  • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate to yield the crude protected alcohol.

Step 3: Deprotection to Yield the Final Product

  • If a benzyl protecting group was used, dissolve the crude product from Step 2 in a solvent like ethanol or methanol.

  • Add a palladium on carbon catalyst (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until deprotection is complete.

  • Filter the catalyst through a pad of Celite® and concentrate the filtrate to yield the final product, 5-amino-1-ethyl-1H-pyrazole-3-ethanol.

  • Purify by column chromatography or recrystallization as needed.

Part 3: Essential Quality Control and Analytical Verification

For any research-grade chemical, especially a custom-synthesized one, rigorous quality control is non-negotiable.[7] The identity, purity, and integrity of the compound must be unequivocally established. When commissioning a synthesis, the following analytical data package should be requested as a mandatory deliverable.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control Analysis Crude Crude Product Purified Purified Compound Crude->Purified Chromatography/ Recrystallization NMR 1H and 13C NMR Purified->NMR Testing MS LC-MS Purified->MS Testing Purity HPLC/UPLC Purified->Purity Testing CoA Certificate of Analysis NMR->CoA Data Compilation MS->CoA Data Compilation Purity->CoA Data Compilation

Caption: A typical quality control workflow for a custom-synthesized compound.

Key Analytical Techniques
  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): This is the most critical technique for structural elucidation. The ¹H NMR spectrum should show the correct number of protons, with appropriate chemical shifts, splitting patterns, and integration values. The ¹³C NMR should confirm the number of unique carbon atoms in the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides the molecular weight of the compound, confirming the molecular formula. The liquid chromatography component gives an initial indication of purity.

  • HPLC/UPLC (High-Performance/Ultra-Performance Liquid Chromatography): This is the gold standard for determining the purity of a compound. For research-grade material, a purity of ≥95% is typically required, and the chromatogram should show a single major peak.[8][9]

  • Certificate of Analysis (CoA): All of this data should be compiled into a formal Certificate of Analysis.[10] This document is the guarantee of the compound's quality and should be retained for all experimental records.

Table 2: Defining Research-Grade Purity

GradeTypical PurityCommon UseKey Characteristic
Technical Grade VariableIndustrial applicationsMay contain significant impurities.
Laboratory Grade >95%General lab work, educational usePurity is not precisely defined.[11]
Research Grade ≥95% Drug discovery, biological assays Purity determined by HPLC/UPLC with a CoA. [8]
ACS Grade ≥95% (Meets ACS specs)Analytical chemistry, quantitative analysisMeets or exceeds standards set by the American Chemical Society.[7]

For a novel compound like 5-amino-1-ethyl-1H-pyrazole-3-ethanol, "Research Grade" implies a purity of at least 95%, with the structure unambiguously confirmed by spectroscopic methods and all data provided on a CoA.

Conclusion

While 5-amino-1-ethyl-1H-pyrazole-3-ethanol is not a stock chemical, it is a synthetically accessible molecule with significant potential for drug discovery and chemical biology. By leveraging the expertise of custom synthesis providers and insisting on a rigorous analytical data package, researchers can confidently procure this valuable building block for their programs. A clear understanding of the synthetic process and the standards of quality control are the foundational elements for ensuring the integrity and reproducibility of the resulting scientific data.

References

  • Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.
  • (2026, February 1). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.
  • Zhang, Y., et al. (2021).
  • Mphahane, N., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • de la Torre, P., et al. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. PMC.
  • CP Lab Safety.
  • BenchChem. (2025).
  • Oakwood Chemical.
  • Rani, P., et al. (2025).
  • Sigma-Aldrich.
  • Fares, M., et al. (2018).
  • Kumar, A., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • Fisher Scientific. (2025, December 20).
  • MilliporeSigma.
  • Jeyachandran, V., et al. Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • MySkinRecipes.
  • Sigma-Aldrich. 5-Amino-3-ethyl-1H-pyrazole AldrichCPR.
  • Gosavi, G., et al.
  • Thermo Scientific Chemicals. 3-Amino-5-ethyl-1H-pyrazole, 97%.
  • Rahayu, D., et al. (2022).
  • (2026, February 9).
  • (2017, November 12). The Most Common Grades of Reagents and Chemicals. Lab Manager.
  • PubChemLite.
  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs.
  • NIST.
  • Westlab. (2023, December 12). A Guide to Chemicals & Chemical Grades.
  • J&K Scientific LLC. (2023, December 19). The Seven Most Common Grades for Chemicals and Reagents.

Sources

A Technical Guide to the Differentiation of 5-Amino-1-ethyl-pyrazole-3-ethanol and 5-Amino-1-ethyl-pyrazole-4-ethanol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Positional isomerism within substituted pyrazoles can lead to significant differences in pharmacological activity, toxicity, and pharmacokinetic properties. This technical guide provides an in-depth analysis of the structural, synthetic, and analytical differences between two key positional isomers: 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol and 2-(5-amino-1-ethyl-1H-pyrazol-4-yl)ethan-1-ol. We will explore the causality behind experimental choices for their differentiation, provide validated protocols for their analysis and separation, and discuss the profound implications of isomeric purity in the drug development process.

Introduction: The Critical Role of Isomerism in Pyrazole-Based Drug Discovery

5-Aminopyrazole derivatives are versatile building blocks for developing potent enzyme inhibitors, particularly targeting kinases, which are crucial in cellular signaling pathways.[1][3] The substitution pattern on the pyrazole ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with biological targets. The distinction between the 3-substituted and 4-substituted ethanol isomers is paramount; a shift of a single functional group can drastically alter a compound's binding affinity, selectivity, and metabolic stability. For instance, the recent FDA approval of Pirtobrutinib, a 5-aminopyrazole derivative, for treating mantle cell lymphoma underscores the therapeutic potential of this scaffold and the necessity for precise structural control.[3]

This guide serves as a practical resource for scientists engaged in the synthesis and characterization of such compounds, ensuring the correct isomer is advanced through the drug discovery pipeline.

Structural Elucidation and Physicochemical Properties

The fundamental difference between the two isomers lies in the attachment point of the 2-hydroxyethyl group to the 1-ethyl-5-aminopyrazole core.

  • Isomer 1: 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol (Hereafter 3-ethanol isomer )

  • Isomer 2: 2-(5-amino-1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (Hereafter 4-ethanol isomer )

This seemingly minor structural variance leads to distinct physicochemical properties that can be exploited for their differentiation and separation.

Diagram: Structural Comparison of Pyrazole-Ethanol Isomers

G cluster_0 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol (3-ethanol isomer) cluster_1 2-(5-amino-1-ethyl-1H-pyrazol-4-yl)ethan-1-ol (4-ethanol isomer) isomer1 isomer2

Caption: Chemical structures of the 3-ethanol and 4-ethanol positional isomers.

Table 1: Predicted Physicochemical Properties

Property3-ethanol isomer4-ethanol isomerRationale for Difference
Molecular FormulaC₇H₁₃N₃OC₇H₁₃N₃OIdentical
Molecular Weight155.20 g/mol 155.20 g/mol Identical
XlogP0.20.1The 4-ethanol isomer is predicted to be slightly more polar due to the different electronic environment and potential for intramolecular interactions.
TPSA (Topological Polar Surface Area)64.07 Ų64.07 ŲIdentical functional groups result in the same TPSA value.
H-Bond Donors22Both have an amino (NH₂) and a hydroxyl (OH) group.
H-Bond Acceptors44N1, N2, Amino N, and Hydroxyl O act as acceptors in both isomers.

Data is computationally predicted and serves as a guideline. Experimental verification is required.

Regioselective Synthesis Strategies

The synthesis of specifically substituted pyrazoles is a well-explored field, with the primary challenge often being the control of regioselectivity.[4][5] The most common approach for creating the 5-aminopyrazole core involves the condensation of a hydrazine with a β-ketonitrile.[1]

Controlling the formation of the 3-substituted versus the 4-substituted isomer depends on the choice of starting materials.

  • Synthesis of the 3-ethanol isomer would likely involve the condensation of ethylhydrazine with a β-ketonitrile precursor that already contains the protected ethanol side chain, such as 4-hydroxy-3-oxohexanenitrile.

  • Synthesis of the 4-ethanol isomer is more complex and may require a multi-step sequence, potentially starting from a precursor like ethyl 5-amino-1-ethyl-1H-pyrazole-4-carboxylate, followed by reduction of the ester to the alcohol.[6]

The choice of reaction conditions (e.g., acid or base catalysis) can significantly influence the regiochemical outcome of the initial cyclization step.

Diagram: Conceptual Synthetic Workflow

G cluster_3 Synthesis of 3-Ethanol Isomer cluster_4 Synthesis of 4-Ethanol Isomer start3 Ethylhydrazine condense3 Condensation/ Cyclization start3->condense3 ketonitrile 4-Hydroxy-3-oxohexanenitrile ketonitrile->condense3 isomer3 3-Ethanol Isomer condense3->isomer3 start4 Precursor: 5-Amino-1-ethyl-pyrazole -4-carboxylate reduction Ester Reduction (e.g., LiAlH4) start4->reduction isomer4 4-Ethanol Isomer reduction->isomer4

Caption: High-level synthetic approaches to achieve isomeric control.

Analytical Techniques for Isomer Differentiation

Robust analytical methods are essential to confirm the identity and purity of each isomer. The distinct electronic and steric environments of the substituents in the 3- and 4-positions give rise to unique analytical signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for distinguishing these positional isomers.[7] The key differences will be observed in both proton (¹H) and carbon (¹³C) spectra.

Expected ¹H NMR Differences:

  • Pyrazole Ring Proton: The most telling signal is from the lone proton on the pyrazole ring. In the 3-ethanol isomer , this proton is at the C4 position. In the 4-ethanol isomer , it is at the C3 position. The C3 proton is typically deshielded (appears at a higher ppm) compared to the C4 proton due to its proximity to the two ring nitrogens.

  • Methylene Protons (-CH₂-CH₂OH): The chemical shifts of the methylene protons adjacent to the pyrazole ring will differ. The electron-withdrawing character of the pyrazole ring will be experienced differently at the 3- vs. 4-position, leading to distinct shifts.

  • NOE Experiments: A Nuclear Overhauser Effect (NOE) experiment can confirm assignments. For example, in the 3-ethanol isomer, an NOE correlation would be expected between the C4-H and the protons of the N-ethyl group.[8]

Protocol 1: ¹H NMR Spectroscopy for Isomer Identification

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole isomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquisition: Record a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Identify the singlet corresponding to the pyrazole ring proton (typically between 6.0-8.0 ppm). A downfield shift is indicative of the C3-H (4-ethanol isomer), while a more upfield shift suggests the C4-H (3-ethanol isomer).

    • Integrate all signals to confirm proton counts.

    • Analyze the coupling patterns of the ethyl and ethanol side chains.

  • Confirmation (Optional): Perform a 2D NMR experiment like HMBC (Heteronuclear Multiple Bond Correlation) to confirm long-range C-H correlations. For the 3-ethanol isomer, the C4-H will show a correlation to C3 and C5. For the 4-ethanol isomer, the C3-H will show a correlation to C4 and C5.[9]

High-Performance Liquid Chromatography (HPLC)

Chromatographic separation is crucial for determining isomeric purity and for preparative isolation. The slight difference in polarity between the isomers can be exploited to achieve separation.

Causality in Method Development:

  • Stationary Phase: A C18 column is a common starting point for reverse-phase HPLC.[10] However, the polar amino and hydroxyl groups can cause peak tailing due to interactions with residual silanols on the silica surface. Therefore, a polar-endcapped C18 column or a Phenyl Hydride column, which offers alternative π–π interactions, could provide better selectivity and peak shape.[10][11]

  • Mobile Phase: A typical mobile phase would consist of a mixture of water and acetonitrile or methanol. An acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), is essential. It protonates the basic amino group, ensuring good peak shape and consistent retention.[10][12]

Protocol 2: Reverse-Phase HPLC for Isomer Separation

  • System: An HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a higher percentage (e.g., 95%) over 15-20 minutes. An isocratic method may also be developed once the retention times are known.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm or a wavelength determined by a UV scan.

  • Injection Volume: 10 µL.

  • Analysis: The two isomers should elute at different retention times. The slightly more polar 4-ethanol isomer is expected to elute slightly earlier than the 3-ethanol isomer under reverse-phase conditions. System suitability requires a baseline resolution (Rs > 1.5) between the two isomer peaks.

Biological and Pharmacological Implications

The spatial arrangement of the ethanol and amino groups is critical for molecular recognition by a target protein, such as a kinase.

  • Target Binding: The hydroxyl group of the ethanol side chain can act as a crucial hydrogen bond donor or acceptor within a protein's active site. Moving its position from C3 to C4 alters its location by several angstroms, which can be the difference between a potent inhibitor and an inactive compound.

  • Selectivity: One isomer may fit perfectly into the binding pocket of the intended target, while the other might bind to an off-target protein, leading to unwanted side effects.

  • ADME Properties: Isomeric differences can affect Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For example, one isomer might be more susceptible to metabolism by cytochrome P450 enzymes, leading to a shorter half-life in the body.

The 5-aminopyrazole scaffold has been successfully used to develop inhibitors for targets like p38 MAP kinase and Fibroblast Growth Factor Receptors (FGFR).[3][13][14] In these contexts, the precise positioning of substituents is what defines the potency and selectivity of the final drug candidate.

Conclusion

The differentiation of 2-(5-amino-1-ethyl-1H-pyrazol-3-yl)ethan-1-ol and its 4-ethanol isomer is a critical task in medicinal chemistry and drug development. While they share the same molecular formula and weight, their distinct structural, spectroscopic, and chromatographic properties allow for their unambiguous identification and separation. ¹H NMR spectroscopy provides the most definitive structural information, while reverse-phase HPLC is the workhorse for assessing and ensuring isomeric purity. A thorough understanding and application of these principles are fundamental to ensuring that only the desired, most effective, and safest isomeric compound is advanced as a potential therapeutic agent.

References

  • Benchchem. (n.d.). The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synform.
  • Katritzky, A. R., et al. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(18), 5606–5612.
  • Thieme Chemistry. (2022). Regioselective Synthesis of 5-Substituted Pyrazoles. Synform.
  • Gosselin, F., et al. (2006). A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Synlett, 2006(20), 3267-3270.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3690.
  • Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • Brawn, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93–98.
  • Benchchem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • Brawn, R. A., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. PubMed.
  • ResearchGate. (n.d.). The use of ¹H NMR spectroscopy to differentiate between the isomeric compounds 12-14 and 15-17.
  • Benchchem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Iaroshenko, V. O., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(23), 8234.
  • UAB Divulga. (2014). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
  • MilliporeSigma. (n.d.). 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)ethan-1-ol.
  • SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column.
  • Peyre, J. P., & Reynier, M. (1969). [Separation, identification and determination of the pyrazole and of some 4-substituted derivatives]. Annales pharmaceutiques francaises, 27(12), 749–752.
  • Digital CSIC. (2025). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
  • ChemScene. (n.d.). 2-{[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol.
  • Stumpf, A., et al. (2015). Synthesis of 3-Aryl-Substituted 4-Aminopyrazoles from Acetophenones. Synlett, 26(11), 1531-1534.
  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry, 23, 201-206.
  • El-Gazzar, A. B. A., et al. (2009). Recent developments in aminopyrazole chemistry. Current Organic Chemistry, 13(14), 1389-1419.
  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 106-137.
  • Li, Y., et al. (2020). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction. Green Chemistry Letters and Reviews, 13(1), 1-8.
  • ChemScene. (n.d.). 2-(5-Amino-3-(sec-butyl)-1h-pyrazol-1-yl)ethan-1-ol.
  • Fisher Scientific. (2025). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate SAFETY DATA SHEET.
  • PubChemLite. (n.d.). 2-(5-amino-3-phenyl-1h-pyrazol-1-yl)ethan-1-ol.
  • Metwally, A. M., et al. (2022). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one 1,4-dioxane monosolvate.
  • ChemicalBook. (n.d.). ETHYL 5-AMINO-1-METHYLPYRAZOLE-4-CARBOXYLATE.
  • Wen, L. -R., et al. (2016). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry, 17, 2307-2312.
  • Pharmaffiliates. (n.d.). 2-(5-Amino-1H-pyrazol-1-yl)ethan-1-ol.

Sources

Methodological & Application

synthesis of pyrazolo[1,5-a]pyrimidines using 5-amino-1-ethyl-1H-pyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-amino-1-ethyl-1H-pyrazole-3-ethanol

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic system in medicinal chemistry and drug discovery. As purine bioisosteres, these compounds have demonstrated a remarkable breadth of biological activities, establishing them as versatile scaffolds for therapeutic agent development.[1][2] Their significance is highlighted by their application as potent inhibitors of various protein kinases, which are crucial regulators in cellular signaling pathways often dysregulated in diseases like cancer.[3][4] Marketed drugs such as Zaleplon and Indiplon, which feature this core structure, underscore the therapeutic relevance of this compound class.[1][5]

The synthesis of pyrazolo[1,5-a]pyrimidines is most commonly achieved through the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents.[3][6][7] This approach offers a robust and modular route to a diverse array of substituted derivatives. This application note provides a detailed, field-proven protocol for the synthesis of pyrazolo[1,5-a]pyrimidines, utilizing 5-amino-1-ethyl-1H-pyrazole-3-ethanol as a key building block. We will delve into the mechanistic underpinnings of the reaction, offer guidance on experimental optimization, and provide a comprehensive workflow for researchers in synthetic and medicinal chemistry.

Synthetic Strategy: The Cyclocondensation Pathway

The core of this synthetic protocol is the acid-catalyzed cyclocondensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound. The 5-aminopyrazole acts as a binucleophile, possessing two reactive nitrogen centers: the endocyclic N1 and the exocyclic NH2 group.

Mechanism of Action

The reaction proceeds through a well-established mechanism. The exocyclic amino group (NH2) of the 5-aminopyrazole initiates a nucleophilic attack on one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second carbonyl group. The resulting intermediate then undergoes dehydration under acidic conditions to yield the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system. The use of an acid catalyst, typically glacial acetic acid which also serves as the solvent, is crucial for activating the carbonyl groups and facilitating the final dehydration step.[3][8]

G cluster_workflow Synthetic Workflow Start Starting Materials: 5-Aminopyrazole Derivative + β-Dicarbonyl Compound Mixing Combine Reagents in Glacial Acetic Acid Start->Mixing Step 1 Reaction Heat under Reflux (Reaction Monitoring by TLC) Mixing->Reaction Step 2 Workup Quench, Neutralize, & Extract Product Reaction->Workup Step 3 Purification Purify via Recrystallization or Column Chromatography Workup->Purification Step 4 Characterization Structural Confirmation (NMR, MS, IR, MP) Purification->Characterization Step 5 Final_Product Pure Pyrazolo[1,5-a]pyrimidine Characterization->Final_Product Validation

Caption: High-level workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Experimental Protocol: Synthesis of 7-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

This protocol details the reaction of 5-amino-1-ethyl-1H-pyrazole-3-ethanol with acetylacetone (a 1,3-diketone) to yield a disubstituted pyrazolo[1,5-a]pyrimidine.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityNotes
5-amino-1-ethyl-1H-pyrazole-3-ethanolC₇H₁₃N₃O155.201.55 g (10.0 mmol)Starting aminopyrazole
Acetylacetone (2,4-pentanedione)C₅H₈O₂100.121.10 g (11.0 mmol)1.1 equivalents
Glacial Acetic AcidCH₃COOH60.0525 mLSolvent and catalyst
Saturated Sodium Bicarbonate Solution (aq.)NaHCO₃-~100 mLFor neutralization
Ethyl AcetateC₄H₈O₂88.11~150 mLExtraction solvent
Brine (Saturated NaCl solution)NaCl-~50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37~5 gDrying agent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-amino-1-ethyl-1H-pyrazole-3-ethanol (1.55 g, 10.0 mmol).

  • Reagent Addition: Add glacial acetic acid (25 mL) to the flask and stir until the starting material is fully dissolved. To this solution, add acetylacetone (1.10 g, 11.0 mmol) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent system. The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Neutralization: Once the reaction is complete (as indicated by the consumption of the starting aminopyrazole by TLC), allow the mixture to cool to room temperature. Carefully pour the dark reaction mixture over crushed ice (~50 g) in a beaker. Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 7-(2-hydroxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.

Caption: General reaction scheme for the synthesis. (Note: Images are placeholders)

Optimization and Causality in Experimental Design

The success of this synthesis hinges on several key parameters. Understanding the causality behind these choices allows for rational optimization.

  • The β-Dicarbonyl Partner: The choice of the 1,3-bielectrophile directly dictates the substitution pattern on the pyrimidine ring.

    • Symmetrical Diketones (e.g., Acetylacetone): Lead to a single regioisomer. Acetylacetone yields 5,7-dimethyl substitution.

    • Unsymmetrical β-Ketoesters (e.g., Ethyl Acetoacetate): Can potentially lead to two regioisomers. However, the reaction with 5-aminopyrazoles typically shows high regioselectivity, yielding 7-hydroxy-5-methyl derivatives.[9] This selectivity is governed by the differential reactivity of the ketone and ester carbonyls.

  • Catalyst and Solvent: Glacial acetic acid is an ideal choice as it serves as both a Brønsted acid catalyst and a high-boiling polar solvent. For less reactive substrates, a stronger acid catalyst like sulfuric acid (catalytic amount) can be added, though this may require more careful control to prevent side reactions.[3]

  • Reaction Conditions:

    • Temperature: Reflux temperatures are generally required to overcome the activation energy for the cyclization and dehydration steps.

    • Microwave-Assisted Synthesis: For rapid library synthesis, microwave irradiation is an excellent alternative to conventional heating. It can dramatically reduce reaction times from hours to minutes and often improves yields.[3][8][10]

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Deactivated starting material. 3. Insufficient heating.1. Extend reflux time and monitor by TLC. 2. Check the purity of the 5-aminopyrazole. 3. Ensure the reaction reaches the reflux temperature of acetic acid (~118 °C). Consider microwave heating.
Multiple Products 1. Formation of regioisomers (with unsymmetrical dicarbonyls). 2. Side reactions due to harsh conditions.1. While typically selective, isomers can form. Purification by column chromatography is necessary. 2. Reduce reaction temperature or time. Avoid overly strong acid catalysts.
Purification Issues 1. Product is an oil. 2. Product is highly polar and streaks on silica gel.1. Attempt to induce crystallization by scratching the flask or adding a non-polar solvent (e.g., hexanes). If it remains an oil, purification must be done via column chromatography. 2. Add a small amount of triethylamine or acetic acid to the chromatography eluent to improve peak shape.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00492b]
  • Cyclization Reactions of 5‐Aminopyrazoles with β‐Ketoesters, Enamines and β‐Keto Anilides: New Synthetic Routes to Pyrazolo[1,5‐a]Pyrimidine Derivatives. Scilit. [URL: https://scilit.net/article/10.1002/jhet.5570300424]
  • New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Bentham Science. [URL: https://www.eurekaselect.com/article/125866]
  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/17415349.2019.1611100]
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10543666/]
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/14/15]
  • Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-pyrazolo-1-5-a-pyrimidines-5a-d_fig2_282582844]
  • Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-biological-activities-of-pyrazolo-1-5-a-pyrimidines-and-the-structures-of_fig1_349472314]
  • Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3063228/]
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/7/25]
  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09033]
  • Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. [URL: https://www.researchgate.net/figure/Different-reaction-pathways-for-the-condensation-of-5-aminopyrazoles-aldehydes-and-1-3_fig1_230755938]
  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522100055X]
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149129/]
  • SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. [URL: https://www.heterocycles.com/newlibrary/downloads/pdfs/16931/78/8]
  • Nucleophilic ability of 5-aminopyrazoles in the multicomponent synthesis of pyrazolodihydropyridines and pyrazolodihydropyrimidines. Australian Journal of Chemistry. [URL: https://www.publish.csiro.au/CH/CH21151]
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0960894X1101083X]
  • Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27599494/]
  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [URL: https://www.researchgate.

Sources

using 5-amino-1-ethyl-1H-pyrazole-3-ethanol as a kinase inhibitor scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-Amino-1-Ethyl-1H-Pyrazole-3-Ethanol as a Kinase Inhibitor Scaffold

Introduction: The Aminopyrazole Advantage

The aminopyrazole heterocycle is a privileged scaffold in kinase inhibitor design, serving as a core pharmacophore for numerous FDA-approved drugs (e.g., Crizotinib, Ruxolitinib). Its utility stems from its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

5-amino-1-ethyl-1H-pyrazole-3-ethanol represents a highly versatile "next-generation" building block. Unlike simple aminopyrazoles, this specific scaffold offers a trifunctional design strategy:

  • 5-Amino Group: The primary donor/acceptor motif for hinge binding.

  • 1-Ethyl Substituent: A hydrophobic moiety that occupies the ribose-binding pocket or interacts with the gatekeeper residue, influencing selectivity.

  • 3-Ethanol Side Chain: A solvent-exposed handle ideal for attaching solubilizing groups, fluorophores (for probes), or E3 ligase recruiters (for PROTACs) without disrupting the ATP-binding affinity.

This guide details the chemical handling, synthetic derivatization, and biological validation protocols for utilizing this scaffold in kinase discovery campaigns.

Chemical Properties & Handling

PropertySpecification
Chemical Name 5-amino-1-ethyl-1H-pyrazole-3-ethanol
Molecular Formula C₇H₁₃N₃O
Molecular Weight 155.20 g/mol
Solubility Soluble in DMSO (>50 mM), Methanol, Ethanol.[1] Sparingly soluble in water.
Storage -20°C, desiccated. Stable for >12 months in solid state.
Handling Hygroscopic. Weigh in a low-humidity environment.

Protocol 1: Synthetic Derivatization Strategy

The primary challenge with aminopyrazoles is controlling regioselectivity during functionalization. The 5-amino group is less nucleophilic than the pyrazole ring nitrogens but can be selectively acylated or arylated under specific conditions.

A. Synthesis of the Scaffold (If not purchased)

Rationale: While available commercially, in-house synthesis allows for modification of the N1-ethyl group.

  • Starting Materials: Ethyl hydrazine oxalate + Ethyl 2-cyano-3-ethoxyacrylate.

  • Cyclization: Reflux in ethanol with NaOEt (3 hrs) to yield Ethyl 5-amino-1-ethyl-1H-pyrazole-3-carboxylate .

  • Reduction: Treat the ester with LiAlH₄ (2.0 equiv) in dry THF at 0°C -> RT to yield 5-amino-1-ethyl-1H-pyrazole-3-ethanol .

B. Functionalization Workflow

This protocol describes the "Hinge-First" approach, where the kinase-binding motif is established before modifying the solubility tail.

Step 1: Amide Coupling (Hinge Binder Formation)

  • Reagents: Scaffold (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

  • Procedure:

    • Dissolve R-COOH in DMF (0.1 M).

    • Add DIPEA and HATU; stir for 10 min to activate the acid.

    • Add the 5-amino-1-ethyl-1H-pyrazole-3-ethanol scaffold.

    • Stir at 60°C for 4-12 hours (The exocyclic amine is weakly nucleophilic; heat is often required).

    • Validation: Monitor by LC-MS (Target mass + R-CO).

    • Note: If N-acylation at the pyrazole nitrogen occurs (rare with N1-ethyl blocked), use mild basic hydrolysis (LiOH/MeOH) to cleave the labile pyrazole-amide, leaving the stable 5-amino-amide intact.

Step 2: Ethanol Modification (Solvent Front)

  • Option A (Solubility): Convert alcohol to mesylate (MsCl/TEA) and displace with a solubilizing amine (e.g., N-methylpiperazine).

  • Option B (PROTAC Linker): Mitsunobu reaction with a phthalimide-linker or direct alkylation with a halo-alkyl-E3 ligand.

Visualization: Synthesis & Binding Mode

The following diagram illustrates the logical flow from scaffold preparation to kinase binding.

G Start Precursors (Ethyl Hydrazine + Cyanoacrylate) Scaffold Scaffold: 5-amino-1-ethyl- 1H-pyrazole-3-ethanol Start->Scaffold 1. Cyclization 2. LiAlH4 Red. Deriv1 Intermediate: Amide Coupling (Hinge Binder) Scaffold->Deriv1 HATU, R-COOH (Selectivity Control) Final Final Inhibitor: Solubilized/Linked Deriv1->Final OH Activation + Amine/Linker Hinge Kinase Hinge (H-bonds) Deriv1->Hinge Interaction Solvent Solvent Front (Solubility/Linker) Final->Solvent Interaction

Figure 1: Synthetic workflow transforming the aminopyrazole scaffold into a functional kinase inhibitor, highlighting the mapping of chemical groups to kinase pocket regions.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

To validate the activity of derivatives, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™). This method is robust against fluorescence interference common with pyrazole derivatives.

Materials:

  • Kinase of interest (e.g., CDK2, Aurora A).

  • Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Europium-labeled anti-kinase antibody (or anti-tag).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

Procedure:

  • Compound Prep: Prepare a 10-point dose-response curve of the synthesized inhibitor in DMSO (Top conc: 10 µM, 1:3 dilution).

  • Plate Setup: Dispense 100 nL of compound into a 384-well low-volume white plate.

  • Enzyme/Antibody Mix: Add 5 µL of Kinase + Eu-Antibody mixture. Incubate 15 min at RT.

    • Critical: Pre-incubation allows the inhibitor to bind before competition begins.

  • Tracer Addition: Add 5 µL of Tracer (at

    
     concentration).
    
  • Incubation: Incubate for 60 minutes at RT in the dark.

  • Read: Measure TR-FRET signal on a multimode plate reader (Ex: 340 nm, Em: 615 nm/665 nm).

Data Analysis:

  • Calculate Ratio = (Signal 665 nm / Signal 615 nm) × 10,000.

  • Plot Ratio vs. log[Inhibitor].

  • Fit to a sigmoidal dose-response equation (Variable Slope) to determine IC₅₀.

  • Self-Validation: Ensure Z' factor > 0.5 using DMSO (Max signal) and a known reference inhibitor (Min signal).

SAR & Design Logic (Mechanism of Action)

Understanding the structural biology is crucial for optimizing this scaffold.

  • The Hinge Binder (5-Amino): The exocyclic amine functions as a hydrogen bond donor to the backbone carbonyl of the kinase hinge residue (e.g., Glu81 in CDK2). The adjacent pyrazole nitrogen (N2) acts as a hydrogen bond acceptor from the backbone amide.

    • Optimization: Acylation of the amine (creating an amide) increases potency by adding a third H-bond interaction and positioning an aromatic tail into the hydrophobic "back pocket."

  • The Gatekeeper Interaction (1-Ethyl): The N1-ethyl group projects towards the gatekeeper residue.

    • Small Gatekeepers (Thr/Ala): The ethyl group fits well.

    • Large Gatekeepers (Phe/Met): Steric clash may occur. If potency is low against Met-gatekeeper kinases, consider replacing the ethyl with a methyl or cyclopropyl group.

  • The Solvent Vector (3-Ethanol): This group points out of the ATP pocket towards the solvent.

    • Utility: It is the safest place to add mass. Converting the -OH to an ether-linked piperazine often improves oral bioavailability and lysosomal trapping (increasing residence time).

References

  • Fabbro, D., et al. "Protein kinases as targets for anticancer agents: from inhibitors to useful drugs." Pharmacology & Therapeutics, 193, 1-19. Link

  • Lombardo, L. J., et al. "Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays." Journal of Medicinal Chemistry, 47(27), 6658-6661. Link(Demonstrates the utility of hydroxyethyl-piperazine tails in kinase inhibitors).

  • Zhang, J., et al. "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer, 9, 28-39. Link

  • ChemicalBook. "5-amino-1-ethyl-1H-pyrazole-3-ethanol Properties and CAS." Link

Sources

Application Note: A Protected, Two-Step Protocol for the Selective Chlorination of 5-amino-1-ethyl-pyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and robust protocol for the selective conversion of the primary hydroxyl group in 5-amino-1-ethyl-pyrazole-3-ethanol to a chloride. The presence of a nucleophilic primary amine and a potentially reactive pyrazole ring necessitates a chemoselective strategy. This guide outlines a three-stage process involving the protection of the amino group as a carboxybenzyl (Cbz) carbamate, subsequent chlorination using thionyl chloride, and final deprotection via catalytic hydrogenation. This methodology is designed to offer high yields and purity, minimizing side reactions. The rationale behind reagent selection, mechanistic pathways, and critical safety precautions are discussed in detail to support researchers in drug discovery and chemical synthesis.

Introduction and Strategic Overview

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis, crucial for the generation of reactive intermediates in drug development. The target molecule, 5-amino-1-ethyl-pyrazole-3-ethanol, presents a significant challenge due to the presence of three distinct functional groups: a primary alcohol, a primary aromatic amine, and a substituted pyrazole ring. A direct approach using a chlorinating agent like thionyl chloride (SOCl₂) would lead to a complex mixture of products due to the high reactivity of the amino group.[1][2]

The primary amine is both nucleophilic and basic, making it highly susceptible to reaction with thionyl chloride and its acidic byproducts.[1] Therefore, a protecting group strategy is not merely advantageous but essential for a successful and clean conversion.[3][4] This protocol employs the carboxybenzyl (Cbz) group for amine protection, which is stable under the subsequent chlorination conditions and can be removed cleanly under mild hydrogenolysis conditions that preserve the newly formed alkyl chloride.[5]

The overall synthetic strategy is outlined below:

G start_material 5-amino-1-ethyl-pyrazole-3-ethanol protected_intermediate Cbz-Protected Intermediate start_material->protected_intermediate Step 1: N-Protection (Cbz-Cl, Base) chlorinated_intermediate Cbz-Protected Chloride protected_intermediate->chlorinated_intermediate Step 2: Chlorination (SOCl₂) final_product 5-amino-1-ethyl-3-(2-chloroethyl)pyrazole (Final Product) chlorinated_intermediate->final_product Step 3: Deprotection (H₂, Pd/C) G cluster_mech Chlorination Mechanism (Sₙ2) R_OH R-CH₂-OH Intermediate1 R-CH₂-O-S(O)Cl (Alkyl Chlorosulfite) R_OH->Intermediate1 Attack on S SOCl2 S(O)Cl₂ Product R-CH₂-Cl Intermediate1->Product Sₙ2 attack by Cl⁻ Chloride_ion Cl⁻ Byproducts SO₂ + HCl

Figure 2: Simplified mechanism for alcohol chlorination.

The Necessity of Amine Protection

Primary amines readily react with thionyl chloride to form N-sulfinylamines (R-N=S=O). [1]Additionally, the amine's basicity would lead to the formation of an ammonium salt with the HCl generated during the reaction, consuming the reagent and complicating the workup. To ensure that the chlorination occurs exclusively at the hydroxyl group, the amine's nucleophilicity must be temporarily suppressed. [3][4]This is achieved by converting the amine into a carbamate, a significantly less nucleophilic functional group. [6]The Cbz group is ideal as its removal by catalytic hydrogenation is a mild process that is orthogonal to most other functional groups, including the desired alkyl chloride. [5]

Health and Safety Precautions

Working with thionyl chloride requires strict adherence to safety protocols in a well-ventilated chemical fume hood. [7][8]

  • Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂). [9][10]Causes severe skin burns and eye damage and is toxic if inhaled. [9]Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., neoprene or butyl rubber). [8][11]An eyewash station and safety shower must be immediately accessible. [11]All glassware must be thoroughly dried before use. Quench excess thionyl chloride carefully by slowly adding it to a cooled, stirred solution of sodium hydroxide.

  • Benzyl Chloroformate (Cbz-Cl): A corrosive and lachrymatory substance. Handle with similar precautions as thionyl chloride.

  • Catalytic Hydrogenation (H₂/Pd-C): Palladium on carbon (Pd/C) is pyrophoric, especially when dry and saturated with hydrogen. Handle the catalyst in an inert atmosphere when possible. Hydrogen gas is extremely flammable. Ensure there are no ignition sources in the vicinity.

Detailed Experimental Protocols

Part A: Protection of 5-amino-1-ethyl-pyrazole-3-ethanol as the Cbz-Carbamate

This procedure converts the primary amine to a Cbz-protected carbamate.

1. Reagent Preparation:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried.
  • Dissolve 5-amino-1-ethyl-pyrazole-3-ethanol (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M).
  • Add triethylamine (Et₃N) (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

2. Reaction:

  • Dissolve benzyl chloroformate (Cbz-Cl) (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.
  • Add the Cbz-Cl solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

3. Work-up and Purification:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).
  • Upon completion, dilute the mixture with DCM.
  • Wash the organic layer sequentially with 1 M HCl (to remove excess Et₃N), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography on silica gel to yield the Cbz-protected intermediate.
Part B: Chlorination of the Cbz-Protected Alcohol

This step converts the hydroxyl group to a chloride using thionyl chloride.

1. Reagent Preparation:

  • In a dry, nitrogen-flushed flask, dissolve the Cbz-protected intermediate (1.0 eq) from Part A in anhydrous DCM (approx. 0.2 M).
  • Cool the solution to 0 °C in an ice bath.

2. Reaction:

  • Slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise via syringe to the stirred solution. A gas outlet leading to a scrubber (containing NaOH solution) is recommended to neutralize the evolving HCl and SO₂ gases.
  • After addition, allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC indicates the consumption of the starting material. Gentle reflux may be required for less reactive substrates but should be approached with caution. [12] 3. Work-up and Purification:
  • Cool the reaction mixture back to 0 °C.
  • Very carefully and slowly quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
  • Separate the organic layer, and extract the aqueous layer twice with DCM.
  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • The crude product, the Cbz-protected chloride, can be purified by flash column chromatography if necessary, though it is often carried forward to the next step after solvent removal.
Part C: Deprotection of the Cbz-Carbamate

This final step removes the Cbz group to yield the target compound.

1. Reagent Preparation:

  • Dissolve the crude Cbz-protected chloride (1.0 eq) from Part B in methanol (MeOH) or ethyl acetate (EtOAc).
  • Place the solution in a flask suitable for hydrogenation.
  • Carefully add Palladium on carbon (10% Pd/C, ~5-10 mol% by weight) to the solution under a stream of nitrogen.

2. Reaction:

  • Purge the flask with hydrogen gas (H₂) and maintain a positive pressure of H₂ (a balloon is sufficient for small-scale reactions).
  • Stir the reaction vigorously at room temperature for 4-12 hours.

3. Work-up and Purification:

  • Monitor the reaction by TLC.
  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional solvent (MeOH or EtOAc).
  • Concentrate the filtrate under reduced pressure.
  • The resulting crude product can be purified by flash column chromatography or crystallization to yield the final product, 5-amino-1-ethyl-3-(2-chloroethyl)pyrazole.

Characterization Data

Successful synthesis should be confirmed using standard analytical techniques. The following table provides expected data points for the key compounds in the sequence.

CompoundStructureKey ¹H NMR Signals (δ, ppm)Expected Mass [M+H]⁺
Starting Material 5-amino-1-ethyl-pyrazole-3-ethanol-CH₂-OH: ~3.8 ppm (t) -NH₂: ~4.5 ppm (br s) Pyrazole H: ~5.5 ppm (s)156.1
Cbz-Protected Intermediate Cbz-NH-R-CH₂OH-CH₂-OH: ~3.9 ppm (t) Cbz -CH₂-: ~5.2 ppm (s) Aromatic Hs: 7.3-7.4 ppm (m)290.1
Final Product 5-amino-1-ethyl-3-(2-chloroethyl)pyrazole-CH₂-Cl: ~3.7 ppm (t) -NH₂: ~4.6 ppm (br s) Pyrazole H: ~5.6 ppm (s)174.1

Table 1: Summary of expected analytical data for intermediates and the final product.

Conclusion

The protocol described provides a reliable and chemoselective method for converting 5-amino-1-ethyl-pyrazole-3-ethanol into its corresponding 2-chloroethyl derivative. By employing a robust amine protection/deprotection strategy centered on the Cbz group, this procedure successfully circumvents common side reactions associated with the direct chlorination of multifunctional molecules. This application note serves as a comprehensive guide for researchers requiring access to this and structurally related building blocks for pharmaceutical and agrochemical development.

References

  • Vertex AI Search. (2025). Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride.
  • Fisher Scientific. (2009).
  • New Jersey Department of Health. (2000). THIONYL CHLORIDE HAZARD SUMMARY.
  • Sigma-Aldrich. (2013).
  • Carl ROTH. (2020).
  • University of Wollongong. (2013). SOP 0079 - Thionyl Chloride.
  • Hyperconjugation. (2024). Reaction of a primary alcohol with thionyl chloride, SOCl2. YouTube.
  • Wikipedia. (n.d.). Thionyl chloride.
  • Hunt, I. (n.d.). Ch 8 : ROH + SOCl2 or PX3. University of Calgary.
  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride.
  • Petrosyan, V. A. (2016). The Reactivity Trends in Electrochemical Chlorination and Bromination of N-Substituted and N-Unsubstituted Pyrazoles.
  • Wang, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.
  • Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Synthesis of alkyl chlorides.
  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Elgemeie, G. H., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
  • Ashenhurst, J. (2018).
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • Wikipedia. (n.d.). Protecting group.
  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis.
  • Romo, D., et al. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society.
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
  • De Luca, L., et al. (2001). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF.
  • Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry.
  • Pinto, D. C. G. A., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI.
  • Lyalin, B. V., et al. (2008). Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles.
  • Jackson, D. A., et al. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation.
  • Sigma-Aldrich. (n.d.).
  • Reddit. (2022). reactions with thionyl chloride. r/OrganicChemistry.
  • Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)
  • Aljanaby, A. (2016). What are a good methods for reaction of amino acids with thionyl chloride?.
  • Google Patents. (n.d.).
  • MilliporeSigma. (n.d.).
  • PubChem. (n.d.).
  • Chemistry Steps. (2024). Alcohols to Alkyl Halides.
  • University of Northern Colorado. (2012). Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides.
  • Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives.
  • Nanoscale Advances (RSC Publishing). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • NIST. (n.d.).
  • Digital Commons @ NJIT. (n.d.).
  • PMC. (n.d.).
  • Benchchem. (n.d.).

Sources

Application Note: Pyrazole Scaffolds in Fragment-Based Drug Design (FBDD)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive technical framework for utilizing pyrazoles as core building blocks in Fragment-Based Drug Design (FBDD). Pyrazoles are "privileged scaffolds" found in over 20 FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1] Their utility stems from their ability to function as rigid linkers, hydrogen bond donor/acceptors (HBD/HBA), and bioisosteres for phenyl or imidazole rings. This document details the physicochemical criteria for pyrazole library construction, protocols for overcoming regioselectivity challenges in synthesis, and validated STD-NMR methodologies for detecting weak fragment binding (


 > 100 

M).

Part 1: Strategic Design & Library Construction

The "Rule of Three" Compliance

In FBDD, fragments must adhere to stricter physicochemical properties than lead compounds (Rule of Five) to allow for the molecular weight and lipophilicity "inflation" that occurs during optimization. Pyrazoles are ideal candidates due to their low molecular weight and polarity.

Table 1: Pyrazole Fragment Design Criteria

PropertyTarget Value (Rule of 3)Pyrazole ContributionDesign Logic
MW < 300 DaCore ~68 DaAllows addition of 2-3 functional groups without exceeding MW limits.
cLogP

3
0.2 - 1.5 (unsubstituted)Low lipophilicity ensures aqueous solubility for high-concentration NMR screening.
H-Bond Donors

3
1 (N-H in 1H-pyrazole)N1-H is a critical donor; substitution at N1 removes this, locking the tautomer.
H-Bond Acceptors

3
1 (N2)The pyridine-like nitrogen (N2) is a key acceptor for hinge-binding in kinases.
PSA

60 Ų
~28 ŲLeaves "headroom" for polar side chains.
Vector Analysis and Tautomerism

A critical design feature of pyrazoles is tautomerism .

  • Unsubstituted Pyrazoles: Exist in equilibrium between

    
    - and 
    
    
    
    -tautomers. This allows the fragment to adapt to the protein binding pocket (induced fit).
  • Substituted Pyrazoles: Substitution at N1 "freezes" the tautomeric state, defining the vector of growth.

Growth Vectors:

  • N1 Position: Ideal for solubilizing groups or vectors exiting the solvent channel.

  • C3/C5 Positions: Key vectors for hydrophobic interactions; often substituted with aryl/heteroaryl rings (e.g., the "hinge binder" motif).

  • C4 Position: often used for solubilizing tails or accessing ribose pockets in ATP sites.

Part 2: Visualizing the Workflow

The following diagram outlines the iterative cycle of Pyrazole FBDD, moving from library design to hit validation.

FBDD_Workflow Design Library Design (Rule of 3, Vector Analysis) Synthesis Regioselective Synthesis (N1 vs C3/C5 control) Design->Synthesis QC QC & Solubility (DMSO/Buffer Stability) Synthesis->QC QC->Synthesis Fail (Aggregates) Screening Biophysical Screening (STD-NMR / SPR) QC->Screening Pass Screening->Design No Binders Validation Hit Validation (Competition / X-ray) Screening->Validation Hits Elaboration Fragment Growing (Lead Opt) Validation->Elaboration Elaboration->Design Iterate

Figure 1: The Fragment-Based Drug Design cycle emphasizing the critical feedback loop between synthesis and screening.

Part 3: Synthetic Protocols (Regioselectivity)

A major challenge in pyrazole chemistry is regioselectivity during N-alkylation or cyclization. N-alkylation of asymmetric pyrazoles often yields a mixture of 1,3- and 1,5-isomers, which are difficult to separate.

Protocol A: Regioselective Synthesis via 1,3-Diketones (Cyclocondensation)

Use Case: De novo synthesis of 1-aryl-3,5-disubstituted pyrazoles.

Mechanism: The reaction between a hydrazine and a 1,3-diketone.[2] The regiochemistry is dictated by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

Reagents:

  • 1,3-Diketone (1.0 eq)

  • Aryl Hydrazine Hydrochloride (1.1 eq)

  • Ethanol (Solvent)

  • Catalytic HCl or Acetic Acid

Step-by-Step Protocol:

  • Preparation: Dissolve the unsymmetrical 1,3-diketone (e.g., benzoylacetone) in absolute ethanol (0.5 M concentration).

  • Addition: Add the aryl hydrazine hydrochloride in one portion at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 2–4 hours. Monitor by TLC or LC-MS.
    
  • Workup: Cool to room temperature.

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallization is preferred over chromatography to ensure removal of trace regioisomers.

Critical Note on Regioselectivity: If the diketone has significantly different substituents (e.g.,


 vs. Methyl), the hydrazine 

(more nucleophilic) will attack the more electrophilic carbonyl (adjacent to

). To invert this or ensure 100% selectivity, use enaminones or alkynyl ketones instead of diketones.
Protocol B: Regioselective N-Alkylation via Chan-Lam Coupling

Use Case: Installing aryl groups on N1 of an existing pyrazole core.

Step-by-Step Protocol:

  • Mix: Combine Pyrazole substrate (1.0 eq), Arylboronic acid (2.0 eq), and

    
     (1.0 eq) in dry DCM or MeOH.
    
  • Base/Ligand: Add Pyridine (2.0 eq) and TEMPO (catalytic, optional oxidant).

  • Conditions: Stir open to air (oxygen source) at room temperature for 16–24 hours.

  • Why this works: Copper catalysis often favors the sterically less hindered nitrogen or the thermodynamically stable product, offering better control than simple

    
     alkylation with alkyl halides.
    

Part 4: Biophysical Screening (STD-NMR)

Ligand-Observed NMR, specifically Saturation Transfer Difference (STD-NMR) , is the gold standard for fragment screening because it detects transient binding (


 mM to 

M) and requires no protein labeling.
Protocol C: STD-NMR Screening Setup

Principle: The protein is selectively saturated (irradiated) at a frequency where only protein protons resonate (e.g., -0.5 ppm). Magnetization transfers from the protein to the bound ligand via spin diffusion. When the ligand dissociates, it carries this "saturation memory" into the bulk solution, resulting in a signal intensity decrease in the difference spectrum.

Materials:

  • Protein: >20 kDa preferred (for efficient spin diffusion). Conc: 10–20

    
    M.
    
  • Ligand (Fragment): High solubility required. Conc: 200–500

    
    M (Ligand:Protein ratio ~ 20:1 to 50:1).
    
  • Buffer: Deuterated buffer (PBS in

    
    ) or 
    
    
    
    (90:10) with water suppression.
  • Control: Tryptophan or known non-binder.

Experimental Steps:

  • Sample Prep: Prepare a master mix of the fragment library (pools of 3–5 compounds) to minimize experimental time. Ensure no signal overlap in 1D

    
    -NMR.
    
  • On-Resonance Irradiation: Set saturation pulse at a region containing only protein signals (e.g., -0.5 ppm or 12 ppm). Use a train of Gaussian pulses (total saturation time 2–3 seconds).

  • Off-Resonance Irradiation: Set control pulse far from any signals (e.g., 30 ppm).

  • Acquisition: Record the on-resonance and off-resonance spectra in an interleaved manner.

  • Processing: Subtract the on spectrum from the off spectrum.

    • Result: Signals remaining in the difference spectrum belong to binders.

    • Epitope Mapping: The protons showing the strongest STD effect (highest % intensity change) are in closest contact with the protein surface.

Diagram: STD-NMR Mechanism

STD_NMR Pulse 1. Selective Saturation Pulse (Target Protein Only) Transfer 2. Magnetization Transfer (Spin Diffusion to Bound Ligand) Pulse->Transfer Intermolecular NOE Exchange 3. Chemical Exchange (Ligand releases into solution) Transfer->Exchange K_off (Fast Exchange) Detection 4. Detection (Difference Spectrum) Exchange->Detection Accumulation of Saturation

Figure 2: The physical mechanism of STD-NMR allowing detection of weak binders.

Part 5: Troubleshooting & Validation

IssueProbable CauseSolution
False Positives (NMR) Aggregation or non-specific binding.Add 0.01% Triton X-100; perform

or CPMG experiments (binders should have faster relaxation).
Regioisomer Mix N-alkylation under basic conditions.Switch to Chan-Lam coupling or use sterically bulky protecting groups during synthesis.
Low Solubility Fragment too lipophilic (cLogP > 3).Introduce polar vectors at C4 (e.g., carboxylic acid, amine) or use pyrazole as a bioisostere for phenyl.

References

  • Silvani, A., et al. (2022). Regioselective Synthesis of 5-Substituted Pyrazoles. Synthesis.

  • Westermeyer, A., et al. (2020).[2][3] Highly Regioselective Synthesis of 3,5-Substituted Pyrazoles from Bromovinyl Acetals. Synlett.

  • Begley, D. W., et al. (2013). Saturation Transfer Difference NMR for Fragment Screening. Current Protocols in Chemical Biology. [4]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: advancing the concept. Nature Reviews Drug Discovery.[5] (General FBDD Principles).

  • Bruker. (2023). Fragment screening by ligand observed NMR.[4][6][7] Bruker Application Notes.

Sources

Application Notes and Protocols for Bioconjugation Utilizing 5-Amino-Pyrazole Ethanol Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Heterocyclic Linkers in Modern Bioconjugation

The field of bioconjugation has revolutionized modern medicine and biological research, enabling the precise assembly of complex molecular architectures with tailored functions.[1][2] At the heart of these innovations lies the linker, a critical component that bridges biomolecules with other moieties such as therapeutic payloads, imaging agents, or solid supports.[2][] The choice of linker profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the final conjugate.[][4] Among the diverse array of linkers, those incorporating heterocyclic scaffolds have garnered significant interest due to their unique stereochemical and electronic properties, which can be exploited to fine-tune the characteristics of the resulting bioconjugate.

This guide focuses on a novel class of linkers: 5-amino-pyrazole ethanol linkers. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers a rigid and stable scaffold.[5] The "5-amino" group provides a versatile nucleophilic handle for conjugation, while the "ethanol" moiety introduces a short, hydrophilic spacer terminating in a hydroxyl group. This combination of features makes 5-amino-pyrazole ethanol linkers promising candidates for applications in drug development, particularly in the construction of antibody-drug conjugates (ADCs).

These application notes will provide a comprehensive overview of the chemistry and application of 5-amino-pyrazole ethanol linkers. We will explore the rationale behind their design, provide detailed protocols for their synthesis and subsequent use in bioconjugation, and discuss methods for the characterization of the resulting conjugates. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of pyrazole-based linkers in their work.

Part 1: The Chemistry of 5-Amino-Pyrazole Ethanol Linkers

Structural Features and Rationale for Use

A 5-amino-pyrazole ethanol linker can be conceptualized as a bifunctional molecule with three key components:

  • The Pyrazole Core: This aromatic heterocycle provides a stable and predictable structural element. The pyrazole ring is relatively resistant to metabolic degradation, contributing to the in vivo stability of the conjugate.

  • The 5-Amino Group: This primary amine serves as a key reactive handle for conjugation. Its nucleophilicity allows for efficient reaction with a variety of electrophilic partners, most notably activated esters like N-hydroxysuccinimide (NHS) esters, which are commonly used to modify biomolecules.[6][][8]

  • The Ethanol Spacer: The hydroxyethyl group attached to the pyrazole ring serves multiple purposes. It acts as a hydrophilic spacer, which can improve the aqueous solubility of the linker and the final conjugate, a crucial consideration when working with hydrophobic drug molecules.[4][9][10][11][12] The terminal hydroxyl group can also be a point of attachment for a payload molecule, or it can be further modified to introduce other functionalities.

The overall structure of a prototypical 5-amino-pyrazole ethanol linker is depicted below:

Caption: General structure of a 5-amino-pyrazole ethanol linker.

Proposed Synthesis of a 5-Amino-Pyrazole Ethanol Linker

The synthesis of a 5-amino-pyrazole ethanol linker can be achieved through established methods of pyrazole synthesis. A plausible synthetic route is outlined below, starting from readily available precursors. The reaction of a β-ketonitrile with a hydrazine is a common method for constructing 5-aminopyrazoles.

G Start β-Ketonitrile (with ethanol side chain) Reaction Condensation/ Cyclization Start->Reaction Hydrazine Hydrazine (R¹-NHNH₂) Hydrazine->Reaction Product 5-Amino-Pyrazole Ethanol Linker Reaction->Product

Caption: Synthetic workflow for a 5-amino-pyrazole ethanol linker.

Part 2: Application in Bioconjugation: Antibody-Drug Conjugates (ADCs)

A primary application for a bifunctional linker like the 5-amino-pyrazole ethanol is in the construction of ADCs. In this context, the linker serves to connect a potent cytotoxic drug (the payload) to a monoclonal antibody (mAb) that targets a tumor-specific antigen.

The proposed strategy involves a two-stage conjugation process:

  • Payload Attachment: The hydroxyl group of the linker is first conjugated to the payload molecule.

  • Antibody Conjugation: The amino group of the linker-payload construct is then reacted with an activated antibody.

Stage 1: Payload Attachment to the Linker

The terminal hydroxyl group of the 5-amino-pyrazole ethanol linker can be activated for reaction with a payload containing a suitable functional group, such as a carboxylic acid. A common method for this is the use of carbodiimide chemistry.

Protocol 1: Activation of the Linker's Hydroxyl Group and Conjugation to a Carboxyl-Containing Payload

This protocol describes the activation of the hydroxyl group of the 5-amino-pyrazole ethanol linker using N,N'-Disuccinimidyl carbonate (DSC) followed by reaction with a payload containing a carboxylic acid.

Materials:

  • 5-Amino-Pyrazole Ethanol Linker

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Payload with a carboxylic acid group

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dry glassware and magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Linker Activation: a. Dissolve the 5-amino-pyrazole ethanol linker (1 eq.) in anhydrous DMF. b. Add DSC (1.2 eq.) and TEA (2 eq.) to the solution. c. Stir the reaction mixture at room temperature for 2-4 hours under an inert atmosphere (e.g., nitrogen or argon). d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Payload Conjugation: a. In a separate flask, dissolve the carboxyl-containing payload (1.5 eq.) in anhydrous DMF. b. Slowly add the activated linker solution from step 1d to the payload solution. c. Stir the reaction mixture at room temperature overnight. d. Monitor the formation of the linker-payload conjugate by HPLC.

  • Purification and Characterization: a. Upon reaction completion, purify the linker-payload conjugate using preparative HPLC. b. Characterize the purified product by mass spectrometry to confirm the molecular weight.

Table 1: Reaction Parameters for Payload Attachment

ParameterRecommended ValueNotes
SolventAnhydrous DMFEnsures a moisture-free environment to prevent hydrolysis of activated esters.
BaseTEA or DIPEAActs as a scavenger for the acid byproduct.
TemperatureRoom TemperatureMild conditions to prevent degradation of sensitive molecules.
Reaction Time2-4 hours (activation), Overnight (conjugation)Should be optimized based on the specific reactants.
PurificationPreparative HPLCProvides high purity of the final conjugate.
Stage 2: Conjugation of the Linker-Payload to an Antibody

The primary amino group on the pyrazole ring of the linker-payload construct can be conjugated to an antibody. A common strategy is to target the lysine residues on the antibody surface. The antibody's lysine side chains can be activated to react with the linker's amino group, or more commonly, a heterobifunctional crosslinker is used.

For this protocol, we will describe a method where the linker-payload's amino group is reacted with an antibody that has been modified with a succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker. This creates a maleimide-activated antibody that will react with a thiol group. Therefore, the linker-payload's amine must first be modified to introduce a thiol.

Protocol 2: Thiolation of the Linker-Payload and Conjugation to a Maleimide-Activated Antibody

Materials:

  • Purified Linker-Payload conjugate with a free amino group

  • N-Succinimidyl S-acetylthioacetate (SATA)

  • Hydroxylamine hydrochloride

  • Monoclonal Antibody (mAb)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • EDTA solution

  • Size-Exclusion Chromatography (SEC) system

  • UV-Vis Spectrophotometer

Procedure:

  • Thiolation of the Linker-Payload: a. Dissolve the linker-payload conjugate in a suitable buffer (e.g., PBS). b. Add a 10-fold molar excess of SATA and incubate for 1 hour at room temperature. c. Add hydroxylamine hydrochloride to a final concentration of 0.5 M to deacetylate the protected thiol. Incubate for 2 hours at room temperature. d. Purify the thiolated linker-payload by SEC to remove excess reagents.

  • Activation of the Antibody: a. Prepare the antibody in PBS at a concentration of 5-10 mg/mL. b. Add a 10-fold molar excess of SMCC (dissolved in DMSO) to the antibody solution. c. Incubate for 1-2 hours at room temperature with gentle mixing. d. Remove excess SMCC by SEC, exchanging the buffer to PBS with EDTA.

  • Conjugation: a. Immediately add the thiolated linker-payload (from step 1d) to the maleimide-activated antibody (from step 2d) at a desired molar ratio (e.g., 5-10 fold excess of linker-payload). b. Incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Purification and Characterization of the ADC: a. Purify the resulting ADC by SEC to remove unconjugated linker-payload. b. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or Hydrophobic Interaction Chromatography (HIC)-HPLC. c. Further characterization can include SDS-PAGE, mass spectrometry, and functional assays.

G cluster_0 Linker-Payload Preparation cluster_1 Antibody Modification and Conjugation Linker 5-Amino-Pyrazole Ethanol Linker Activation Hydroxyl Activation (Protocol 1) Linker->Activation Payload Payload (e.g., Drug) Conjugation1 Payload Conjugation (Protocol 1) Payload->Conjugation1 Activation->Conjugation1 LinkerPayload Linker-Payload Conjugate Conjugation1->LinkerPayload Thiolation Thiolation of Amino Group (Protocol 2) LinkerPayload->Thiolation ThiolatedLinkerPayload Thiolated Linker-Payload Thiolation->ThiolatedLinkerPayload Conjugation2 Final Conjugation (Protocol 2) ThiolatedLinkerPayload->Conjugation2 Antibody Monoclonal Antibody AntibodyActivation Antibody Activation (Protocol 2) Antibody->AntibodyActivation SMCC SMCC Crosslinker SMCC->AntibodyActivation ActivatedAntibody Maleimide-Activated Antibody AntibodyActivation->ActivatedAntibody ActivatedAntibody->Conjugation2 ADC Antibody-Drug Conjugate (ADC) Conjugation2->ADC

Caption: Workflow for ADC synthesis using a 5-amino-pyrazole ethanol linker.

Part 3: Characterization of the Final Conjugate

Thorough characterization of the final ADC is crucial to ensure its quality, efficacy, and safety. Key parameters to assess include:

  • Drug-to-Antibody Ratio (DAR): This is the average number of drug molecules conjugated to each antibody. It can be determined by UV-Vis spectroscopy, measuring the absorbance of the protein and the payload at different wavelengths, or more accurately by HIC-HPLC, which separates ADC species with different DARs.

  • Purity and Aggregation: SEC is used to assess the purity of the ADC and to quantify the presence of aggregates, which can affect the efficacy and immunogenicity of the therapeutic.

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated by testing its ability to kill target cancer cells in culture.

  • Antigen Binding: An ELISA or surface plasmon resonance (SPR) assay should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.

Table 2: Key Characterization Techniques for ADCs

TechniqueParameter MeasuredPurpose
UV-Vis SpectroscopyDrug-to-Antibody Ratio (DAR)To determine the average number of drug molecules per antibody.
HIC-HPLCDAR DistributionTo assess the heterogeneity of the ADC population.
Size-Exclusion Chromatography (SEC)Purity, AggregationTo ensure the ADC is free from contaminants and aggregates.
SDS-PAGECovalent AttachmentTo confirm the covalent linkage of the drug-linker to the antibody.
Mass SpectrometryMolecular WeightTo confirm the identity and integrity of the ADC.
ELISA / SPRAntigen Binding AffinityTo ensure the antibody's functionality is retained.
In Vitro Cell-Based AssaysCytotoxicity (IC50)To determine the biological potency of the ADC.

Conclusion and Future Perspectives

5-amino-pyrazole ethanol linkers represent a promising new tool in the bioconjugation toolbox. Their modular design, incorporating a stable heterocyclic core, a reactive amino group, and a hydrophilic spacer, offers a unique combination of properties that can be advantageous in the development of complex bioconjugates like ADCs. The protocols outlined in this guide provide a framework for the synthesis and application of these linkers, leveraging established and reliable bioconjugation chemistries.

As with any novel linker technology, further optimization and characterization will be necessary to fully realize their potential. Future work may focus on varying the substitution on the pyrazole ring to modulate its electronic properties and solubility, as well as extending the length and composition of the spacer to fine-tune the pharmacokinetic profile of the resulting conjugates. The principles and methodologies described herein provide a solid foundation for researchers to explore the utility of 5-amino-pyrazole ethanol linkers in their specific applications, contributing to the advancement of targeted therapeutics and other areas of biotechnology.

References

  • Biopharma PEG. (2025, May 22). Monodispersed PEG Linkers Enhance Antibody–Drug Conjugates (ADCs). MolecularCloud. [Link]

  • Li, et al. (2021, February 3). PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. International Journal of Molecular Sciences, 22(4), 1540. [Link]

  • Creative Biolabs. What are PEG Linkers?. [Link]

  • ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. [Link]

  • Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. [Link]

  • Kandioller, et al. (2020, December 18). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. [Link]

  • St. Amant, et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. AAPS J, 17(5), 1143-1153. [Link]

  • University of Siena. (2022, April 27). New reactions and substrates for orthogonal bioconjugation. [Link]

  • Kandioller, et al. (2020, December 18). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. ACS Omega. [Link]

  • ResearchGate. (2026, February 11). Advanced Antibody–Drug Conjugates Design: Innovation in Linker Chemistry and Site‐Specific Conjugation Technologies. [Link]

  • Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]

  • ResearchGate. (2017, February 8). Could somebody please help me to identify a self-immolative linker to connect a hydroxyl group to an amine?. [Link]

  • Li, et al. (2025, June 28). β-alkoxy enones for biocompatible primary amine conjugation. Cell Reports Physical Science. [Link]

  • ResearchGate. Hetero‐Selective Cross‐Linking of Primary and Secondary Alkyl Amines with CS2 Under Ambient Aerobic Oxidation for Bioconjugation. [Link]

  • Royal Society of Chemistry. (2021, October 6). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Science. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-ethyl-1H-pyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-amino-1-ethyl-1H-pyrazole-3-ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and ultimately improve your reaction yields and product purity.

The synthesis of 5-amino-1-ethyl-1H-pyrazole-3-ethanol is a sequential process that requires careful control over reaction conditions at each stage. This guide is structured to follow a logical synthetic workflow, from the initial pyrazole ring formation to the final functional group transformations and purification.

I. Overall Synthetic Workflow

A common and effective route for the synthesis of 5-amino-1-ethyl-1H-pyrazole-3-ethanol involves four key stages. Understanding this pathway is crucial for diagnosing issues at specific steps.

Synthetic Workflow A Step 1: Pyrazole Formation B Step 2: N-Ethylation A->B Ethyl 5-nitro-1H- pyrazole-3-carboxylate C Step 3: Ester Reduction B->C Ethyl 1-ethyl-5-nitro-1H- pyrazole-3-carboxylate D Step 4: Nitro Reduction C->D (1-Ethyl-5-nitro-1H- pyrazol-3-yl)methanol E Final Product D->E 5-Amino-1-ethyl-1H- pyrazole-3-ethanol

Caption: A typical synthetic route for 5-amino-1-ethyl-1H-pyrazole-3-ethanol.

II. Troubleshooting and FAQs by Synthetic Stage

Stage 1: Pyrazole Ring Formation

The initial step typically involves the condensation of a β-ketoester, such as diethyl 2-(nitromethylene)malonate, with hydrazine to form the pyrazole core.

Q1: My yield of ethyl 5-nitro-1H-pyrazole-3-carboxylate is low. What are the likely causes?

A1: Low yields in this cyclocondensation reaction often stem from a few key areas:

  • Purity of Starting Materials: Ensure your β-ketoester is of high purity. The presence of unreacted starting materials from its own synthesis can lead to side reactions.

  • Reaction Conditions: The reaction of hydrazine with α,β-unsaturated carbonyl compounds is a standard method for pyrazole synthesis[1]. However, the temperature and solvent can significantly impact the outcome. If the reaction is too slow, consider a modest increase in temperature. If side reactions are prevalent, a lower temperature may be beneficial. Acetic acid is often used as a solvent and catalyst for the condensation of dicarbonyl compounds with hydrazine to form pyrazoles[2].

  • Hydrazine Handling: Hydrazine hydrate is a strong reducing agent and can be sensitive to air and heat. Use fresh, high-quality hydrazine hydrate for the best results.

Q2: I am observing multiple products in my crude reaction mixture. What could they be?

A2: The formation of multiple products can be due to the reactivity of the starting materials. If using a 1,3-dicarbonyl compound and a substituted hydrazine, there is a possibility of forming regioisomers[3]. While using unsubstituted hydrazine should circumvent this issue in the initial ring formation, incomplete reaction or side reactions of the dicarbonyl compound can lead to a complex mixture. Careful analysis by LC-MS or NMR is recommended to identify the byproducts, which will inform how to adjust reaction conditions.

Stage 2: N-Ethylation of the Pyrazole Ring

This step introduces the ethyl group onto one of the pyrazole nitrogen atoms. The primary challenge here is controlling the regioselectivity.

Q3: I am getting a mixture of two isomers after N-ethylation. How can I favor the desired N-1 ethylated product over the N-2 isomer?

A3: The formation of both N-1 and N-2 alkylated pyrazoles is a very common problem. The ratio of these regioisomers is influenced by several factors, including the nature of the substituent on the pyrazole ring, the choice of base and solvent, and the ethylating agent.

  • Steric Hindrance: The substituent at the C5 position (the nitro group) is sterically more demanding than the C3 substituent (the ester group). This steric hindrance generally favors alkylation at the less hindered N-1 position.

  • Base and Solvent Effects: The choice of base and solvent system is critical for controlling regioselectivity. The use of a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF often favors the formation of the thermodynamically more stable N-1 isomer. In contrast, using a weaker base like potassium carbonate (K2CO3) can sometimes lead to a mixture of isomers[4]. The order of addition of reagents can also influence the outcome; adding the alkylating agent to a pre-formed pyrazole anion can improve selectivity.

Condition Observed Outcome Rationale
NaH in DMF Tends to favor the N-1 isomer.Forms the pyrazole anion, allowing for thermodynamically controlled alkylation.
K2CO3 in Acetone Often results in a mixture of N-1 and N-2 isomers.Milder conditions can lead to a kinetically controlled reaction, yielding both products.
Phase Transfer Catalysis Can improve selectivity in some cases.Enhances the concentration of the pyrazole anion in the organic phase.

Q4: My N-ethylation reaction is not going to completion. What can I do to improve the conversion?

A4: Incomplete conversion can be due to several factors:

  • Insufficient Base: Ensure you are using at least one full equivalent of a strong base like NaH to completely deprotonate the pyrazole.

  • Ethylating Agent Reactivity: Ethyl iodide is a common and effective ethylating agent. If the reaction is sluggish, consider a more reactive agent like diethyl sulfate, but exercise extreme caution due to its higher toxicity.

  • Temperature: While many alkylations proceed well at room temperature, gentle heating (e.g., to 40-60 °C) can often drive the reaction to completion. Monitor the reaction by TLC or LC-MS to avoid decomposition.

N-Ethylation Regioselectivity cluster_0 Pyrazole Anion cluster_1 Reaction Pathways cluster_2 Products Py_Anion [Pyrazole]- N1_Attack Attack at N1 (Thermodynamically Favored) Py_Anion->N1_Attack Et-I N2_Attack Attack at N2 (Kinetically Favored) Py_Anion->N2_Attack Et-I N1_Product 1-Ethyl-pyrazole (Desired Product) N1_Attack->N1_Product N2_Product 2-Ethyl-pyrazole (Isomeric Impurity) N2_Attack->N2_Product

Caption: Factors influencing the regioselectivity of pyrazole N-ethylation.

Stage 3: Reduction of the C3-Ester

This step converts the ethyl ester at the C3 position into a primary alcohol.

Q5: The reduction of my C3-ester with LiAlH4 is giving a low yield. What could be the problem?

A5: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing esters to primary alcohols[5][6]. Low yields are often due to procedural issues:

  • Anhydrous Conditions: LiAlH4 reacts violently with water. Ensure your solvent (typically THF or diethyl ether) is absolutely dry and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Quality: Use fresh, high-quality LiAlH4. Old or improperly stored reagent may have reduced activity.

  • Temperature Control: The addition of LiAlH4 to the ester solution should be done at a low temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction is then typically allowed to warm to room temperature or gently refluxed to ensure completion.

  • Work-up Procedure: The quenching of excess LiAlH4 is highly exothermic and must be done carefully at low temperatures. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is a standard and effective method to produce a granular aluminum salt precipitate that is easily filtered off.

Q6: Can I use sodium borohydride (NaBH4) instead of LiAlH4 to reduce the ester?

A6: Generally, no. Sodium borohydride is not a strong enough reducing agent to reduce esters[6]. You must use a more powerful hydride donor like LiAlH4 for this transformation.

Stage 4: Reduction of the C5-Nitro Group

The final step is the reduction of the nitro group to the desired amine. This step requires careful selection of the reducing agent to avoid side reactions.

Q7: I am having trouble selectively reducing the nitro group. What are the best methods?

A7: The reduction of an aromatic nitro group to an amine is a common transformation, but the presence of other functional groups on the pyrazole ring requires a chemoselective method[7][8].

  • Catalytic Hydrogenation: This is often the cleanest method. Using hydrogen gas with a catalyst like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is highly effective. The reaction is typically run in a solvent like ethanol or ethyl acetate.

  • Transfer Hydrogenation: If handling hydrogen gas is a concern, transfer hydrogenation is an excellent alternative. Reagents like ammonium formate or formic acid in the presence of Pd/C can be used as the hydrogen source[9].

  • Metal-Acid Systems: Reagents such as tin(II) chloride (SnCl2) in ethanol or iron powder in acetic acid are classic and effective methods for nitro group reduction and are often very selective[8].

Reducing Agent Pros Cons
H2, Pd/C Clean reaction, high yield.Requires specialized hydrogenation equipment.
Ammonium Formate, Pd/C Avoids use of H2 gas.Can sometimes be slower than direct hydrogenation.
SnCl2·2H2O Highly selective, tolerates many functional groups.Work-up can be cumbersome due to tin salts.
Fe/Acetic Acid Inexpensive and effective.Requires acidic conditions and filtration of iron salts.

Q8: During the nitro reduction, I am seeing some decomposition of my starting material. Why is this happening?

A8: Pyrazole rings are generally stable to a variety of reductive conditions[10]. However, aggressive conditions can lead to issues.

  • Over-reduction: While the pyrazole ring itself is robust, prolonged reaction times or overly active catalysts could potentially lead to side reactions.

  • Catalyst Poisoning: If your starting material contains impurities (e.g., sulfur-containing compounds), it could poison the catalyst, leading to an incomplete or stalled reaction. Ensure your intermediate from the previous step is pure.

  • pH Sensitivity: The final amine product is basic. In some cases, the product itself can affect the catalyst activity. Monitoring the reaction progress is key.

III. General Purification Strategies

Q9: My final product, 5-amino-1-ethyl-1H-pyrazole-3-ethanol, is difficult to purify. What are some effective methods?

A9: The final product is a polar molecule containing both a basic amino group and a hydroxyl group, which can make purification challenging.

  • Column Chromatography: This is the most common method. Due to the basicity of the amino group, the compound may streak on standard silica gel. It is highly recommended to pre-treat the silica gel with triethylamine or use an eluent containing a small amount (0.5-1%) of triethylamine or ammonia in methanol to obtain better peak shapes and separation[11].

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. Dissolve the crude product in an organic solvent (like ethyl acetate or dichloromethane) and extract with a dilute aqueous acid (e.g., 1 M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be washed with an organic solvent, and the pH carefully adjusted back to basic with a base like NaOH or NaHCO3 to precipitate or allow extraction of the purified free amine[11].

  • Crystallization/Salt Formation: If the free base is an oil or difficult to crystallize, consider forming a salt (e.g., hydrochloride or oxalate). These salts are often crystalline and can be purified by recrystallization. The free base can be regenerated by treatment with a base if necessary[11].

IV. Example Experimental Protocol

This protocol is a representative synthesis based on established chemical principles for pyrazole formation and functional group manipulation. Optimization may be required for your specific setup.

Step 1: Synthesis of Ethyl 5-nitro-1H-pyrazole-3-carboxylate In a round-bottom flask, dissolve diethyl 2-(nitromethylene)malonate (1 eq) in glacial acetic acid. Add hydrazine hydrate (1.1 eq) dropwise at room temperature. Heat the mixture at 80-90 °C for 4-6 hours, monitoring by TLC. Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration, wash with water, and dry to yield the product.

Step 2: Synthesis of Ethyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of ethyl 5-nitro-1H-pyrazole-3-carboxylate (1 eq) in DMF dropwise. Stir the mixture for 30 minutes at 0 °C, then add ethyl iodide (1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction by carefully adding ice water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography to separate the N-1 and N-2 isomers.

Step 3: Synthesis of (1-Ethyl-5-nitro-1H-pyrazol-3-yl)methanol In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.0 eq) in anhydrous THF at 0 °C. Add a solution of ethyl 1-ethyl-5-nitro-1H-pyrazole-3-carboxylate (1 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH4 in grams. Stir vigorously until a white, granular precipitate forms. Filter the solid and wash thoroughly with THF. Concentrate the filtrate to obtain the crude alcohol.

Step 4: Synthesis of 5-Amino-1-ethyl-1H-pyrazole-3-ethanol Dissolve (1-ethyl-5-nitro-1H-pyrazol-3-yl)methanol (1 eq) in ethanol or methanol. Add Pd/C (5-10 mol% Pd). Place the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the starting material is consumed (monitor by TLC/LC-MS). Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent. Concentrate the filtrate under reduced pressure to yield the final product. Purify as needed using the methods described above.

V. References

  • Jones, K. (2016). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5894. Available at: [Link]

  • El-Metwaly, A. M. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Chemical Reviews, 2(3), 193-210.

  • WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles. (2017). Google Patents. Available at:

  • CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014). Google Patents. Available at:

  • Ashenhurst, J. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Available at: [Link]

  • Ansari, M. A., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 13(45), 31693-31728. Available at: [Link]

  • Kong, X., et al. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Frontiers in Chemistry, 7, 597. Available at: [Link]

  • Al-Mulla, A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 206-217. Available at: [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 53-62. Available at: [Link]

  • Ahmad, Z., et al. (2023). Catalyzing the Hydrogenation of Nitro Group to Amino Group using Greenly Synthesized Fe3O4 Nanoparticles for Water Purification. Catalysts, 13(10), 1361.

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Available at: [Link]

  • Preprints.org. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. Available at: [Link]

  • Gaponova, I., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 30(21), 4867. Available at: [Link]

  • Ganapure, S. D., et al. (2018). Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. Journal of Emerging Technologies and Innovative Research, 5(12), 706-710. Available at: [Link]

  • Jones, K. (2016). Reduction Reactions and Heterocyclic Chemistry. Jones Research Group. Available at: [Link]

Sources

preventing side reactions at the hydroxyl group of aminopyrazole ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with 2-(5-amino-1H-pyrazol-1-yl)ethanol and related aminopyrazole scaffolds.

Topic: Preventing Side Reactions at the Hydroxyl Group Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary & Chemical Logic

The Challenge: You are working with 2-(5-amino-1H-pyrazol-1-yl)ethanol . This molecule is a bifunctional nucleophile . It contains:

  • A primary amine at the C-5 position of the pyrazole ring.

  • A primary alcohol on the N-1 ethyl side chain.

The Conflict: While the amine is generally more nucleophilic in neutral/acidic media, the hydroxyl group becomes a potent competitor (alkoxide) under basic conditions or with "hard" electrophiles. Furthermore, the geometric proximity of these groups creates a high risk of intramolecular cyclization or O-functionalization when you intend to target the amine.

This guide provides the protocols to lock down the hydroxyl group or tune reaction conditions to ensure chemoselectivity.

Decision Matrix: Select Your Strategy

Before starting, determine if you can rely on kinetic control or if you need a protecting group.[2]

ChemoselectivityStrategy Start Start: Select Electrophile Type Electrophile Type? Start->Type Hard Hard (e.g., Acyl Chlorides, Sulfonyl Chlorides) Type->Hard High Reactivity Soft Soft (e.g., Alkyl Halides, Michael Acceptors) Type->Soft Lower Reactivity Base Base Required? Hard->Base Direct Strategy A: Kinetic Control (No Protection) Soft->Direct Neutral/Mild Base->Direct Weak Base (Pyridine, K2CO3) Protect Strategy B: Silyl Protection (TBDMS/TMS) Base->Protect Strong Base (NaH, KOH)

Figure 1: Decision tree for determining whether to use kinetic control or protecting group strategies based on electrophile hardness and base strength.[1]

Module A: Kinetic Control (No Protection Required)

Use Case: Selective N-acylation or N-alkylation with mild electrophiles.[1]

The hydroxyl group (pKa ~16) is less acidic than the protonated amine (pKa ~4-5 for pyrazole-NH3+), but the neutral amine is a better nucleophile than the neutral alcohol. You can exploit this difference.

Protocol 1: Chemoselective N-Acylation

Objective: Acylate the amine without touching the alcohol.

  • Solvent Selection: Use Protic Solvents (Methanol or Ethanol) if possible, or highly polar aprotic solvents (DMF).

    • Why? Alcohol solvents form hydrogen bonds with the substrate's hydroxyl group, "solvating" it and reducing its nucleophilicity via steric bulk and electronic stabilization.

  • Temperature: Maintain 0°C to -10°C .

    • Why? Amine acylation has a lower activation energy (

      
      ) than esterification. Low temperature favors the kinetic product (Amide) over the thermodynamic product (Ester).
      
  • Base: Use mild organic bases (Pyridine or N-Methylmorpholine).[1]

    • Critical Warning: Do NOT use strong inorganic bases (NaH, NaOH). These will deprotonate the hydroxyl (forming

      
      ), making it millions of times more reactive than the amine.
      
ParameterRecommendedAvoidReason
Solvent MeOH, EtOH, DMFTHF, DCM (anhydrous)Protic solvents mask the OH group.[1]
Base Pyridine, TEANaH, KOH, LiHMDSStrong bases generate reactive alkoxides.
Reagent Anhydrides, EstersAcid Chlorides (w/ heat)Acid chlorides are too "hot" and non-selective.

Module B: Protecting Group Workflow (The "Gold Standard")

Use Case: Using strong bases (Grignards, NaH alkylations) or harsh conditions.

If your synthesis requires a strong base, the hydroxyl group must be protected. The most robust group for primary alcohols in the presence of amines is the TBDMS (tert-Butyldimethylsilyl) ether .

Protocol 2: TBDMS Protection & Deprotection

Objective: Mask the OH group as a silyl ether, react the amine, then unmask.

Step 1: Protection[1][3]
  • Dissolve aminopyrazole ethanol (1.0 eq) in anhydrous DMF or DCM .

  • Add Imidazole (2.5 eq).

  • Cool to 0°C .

  • Add TBDMS-Cl (1.1 eq) portion-wise.[1]

  • Stir at RT for 2-4 hours.

    • Validation: Monitor TLC.[2][4] The amine will not be silylated under these conditions because the Si-N bond is extremely labile and hydrolyzes on workup, whereas the Si-O bond is stable.

Step 2: The Main Reaction
  • Perform your desired N-alkylation or coupling here.[1][5] The TBDMS ether is stable to NaH, LDA, and most nucleophiles.

Step 3: Deprotection[1]
  • Dissolve the intermediate in THF .

  • Add TBAF (Tetra-n-butylammonium fluoride, 1.0 M in THF, 1.2 eq).[1]

  • Stir for 1 hour.

    • Mechanism:[2][3][6][7][8] The Fluoride ion has a high affinity for Silicon (

      
       bond energy > 
      
      
      
      ), driving the cleavage.[1]

ProtectionWorkflow Substrate Aminopyrazole Ethanol Step1 1. TBDMS-Cl, Imidazole (Selective O-Silylation) Substrate->Step1 Intermediate O-Silyl Protected Intermediate Step1->Intermediate Step2 2. Strong Base + Electrophile (Reaction at Amine) Intermediate->Step2 Reacted N-Functionalized / O-Protected Step2->Reacted Step3 3. TBAF (Deprotection) Reacted->Step3 Final Final Product (N-Modified, OH-Free) Step3->Final

Figure 2: Step-by-step workflow for orthogonal protection of the hydroxyl group using TBDMS chemistry.

Troubleshooting & FAQs

Q1: I see a side product with M+ -18 mass units. What is it?

Diagnosis: This is likely dehydration or intramolecular cyclization .

  • Cause: If you activated the hydroxyl group (e.g., with Mesyl chloride) or used strong acid, the amine (or the pyrazole N-2) may have attacked the side chain, displacing water/leaving group to form a fused ring (e.g., a dihydro-pyrazolo-oxazine derivative).[1]

  • Fix: Avoid activating the alcohol if the amine is free. Protect the amine (Boc) first if you need to modify the alcohol.[2]

Q2: My yield is low because of O-acylation. Can I reverse it?

Solution: Yes. Esters are much more labile than Amides.

  • Protocol: Treat the crude mixture (containing both N-acyl and N,O-diacyl products) with LiOH in THF/Water or K2CO3 in Methanol for 30 minutes.

  • Result: The O-acyl group (ester) will hydrolyze back to the alcohol, while the N-acyl group (amide) remains intact due to resonance stability. This is a common "pumping" strategy to increase yield.

Q3: Why not use a simple Methyl Ether protection?

Reasoning: Methyl ethers are too stable. Removing a methyl ether requires harsh Lewis acids (BBr3) or strong nucleophiles (NaSEt) that often destroy the pyrazole ring or cleave the C-N bond connecting the ethanol chain. Silyl ethers are removable under mild, specific conditions.

References

  • Chemoselective N-Acylation: Simoni, D., et al. "Chemoselective N-acylation of amino alcohols."[1] Journal of Organic Chemistry, 1993.

  • Silyl Protection Strategies: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 4th Edition.[1] (Standard text for TBDMS protocols).

  • Aminopyrazole Reactivity: Fustero, S., et al. "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 2008.

  • Intramolecular Cyclization Risks: El-Saghier, A. M.[1] "Synthesis of some new fused pyrazoles." Journal of Chemical Research, 2002. (Describes cyclization of aminopyrazoles with side chains).

  • Selectivity in Amino Alcohols: Gotor, V., et al. "Chemoselective acylation of amino alcohols." Tetrahedron, 1990. [1]

Sources

purification methods for 5-amino-1-ethyl-1H-pyrazole-3-ethanol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-amino-1-ethyl-1H-pyrazole-3-ethanol intermediates. This guide is designed for researchers and drug development professionals dealing with the unique chromatographic and physicochemical challenges of highly polar, amphoteric heterocycles.

Below, you will find a diagnostic matrix, a troubleshooting FAQ, and field-validated protocols to ensure high-purity isolation of your target intermediate.

Physicochemical Profiling & Troubleshooting Matrix

The purification of 5-amino-1-ethyl-1H-pyrazole-3-ethanol is complicated by its dense array of polar functional groups: a basic primary amine, a primary alcohol, and a pyrazole core. Understanding these properties is the first step in designing a self-validating purification system [3].

PropertyValue / CharacteristicImpact on Purification Strategy
LogP (Estimated) < 0.5 (Highly Hydrophilic)Causes poor retention on standard reverse-phase columns without careful pH adjustment or ion-pairing.
pKa (Conjugate Acid) ~3.5 – 4.5 (Amine/Pyrazole)Protonates easily on acidic silica gel, causing severe peak tailing and irreversible binding [4].
H-Bonding Profile 2 Donors (-NH₂, -OH) / 4 AcceptorsProne to broad peak shapes and co-elution due to extensive intermolecular hydrogen bonding.
Regioisomerism 3-amino vs. 5-aminoRequires high-resolution techniques (e.g., RP-HPLC) due to nearly identical topological polar surface areas (TPSA)[1].

Diagnostic Purification Workflow

Use the following decision tree to determine the most efficient purification route based on the composition of your crude reaction mixture.

PurificationWorkflow Start Crude 5-Amino-1-ethyl-1H-pyrazole-3-ethanol CheckHydrazine Residual Ethylhydrazine > 5%? Start->CheckHydrazine Scavenge Chemical Scavenging (Benzaldehyde derivatization) CheckHydrazine->Scavenge Yes CheckIsomers Regioisomers Present? (3-amino vs 5-amino) CheckHydrazine->CheckIsomers No Scavenge->CheckIsomers PrepScale Preparative Scale? CheckIsomers->PrepScale No RPHPLC Reverse-Phase HPLC (C18, 0.1% NH4OH modifier) CheckIsomers->RPHPLC Yes PrepScale->RPHPLC No (<10g) SaltCryst Acid-Addition Salt Crystallization (HCl in EtOH/MTBE) PrepScale->SaltCryst Yes (>10g) Pure Pure Target Intermediate RPHPLC->Pure SaltCryst->Pure

Diagnostic workflow for selecting the optimal purification strategy for aminopyrazole intermediates.

Frequently Asked Questions (FAQs)

Q1: Why am I getting severe streaking and low recovery on normal-phase silica gel? A1: Normal-phase silica gel contains acidic silanol groups. The basic 5-amino group and the pyrazole nitrogens of your intermediate interact strongly with these silanols via acid-base interactions and hydrogen bonding [1]. This leads to irreversible adsorption and streaking. Causality-driven solution: Switch to Reverse-Phase (RP) chromatography (C18). If normal phase is strictly required for operational reasons, use neutral or basic alumina, or pre-treat your silica with 1% triethylamine (TEA) to deactivate the silanols.

Q2: How can I effectively separate the 5-amino-1-ethyl regioisomer from the 3-amino-1-ethyl byproduct? A2: Alkylation of aminopyrazoles typically yields a mixture of N1 and N2 alkylated regioisomers. Because their polarities are nearly identical, standard flash chromatography often fails. The most reliable method is Preparative Reverse-Phase HPLC. The 5-amino and 3-amino regioisomers exhibit different steric shielding around the N-ethyl group, which alters their hydrophobic interaction with the C18 stationary phase, allowing for baseline resolution [1].

Q3: My crude mixture contains unreacted ethylhydrazine. How do I remove it before chromatography? A3: Ethylhydrazine is highly polar, toxic, and easily co-elutes with your target intermediate. Instead of relying on chromatography, utilize chemical scavenging. Adding a slight molar excess of a sacrificial aldehyde (e.g., benzaldehyde) to the crude mixture will rapidly convert the residual hydrazine into a lipophilic hydrazone. This hydrazone is easily washed away into the organic layer during an aqueous-organic liquid-liquid extraction, leaving your highly polar pyrazole intermediate in the aqueous phase.

Q4: Is there a scalable purification method that avoids the bottleneck of preparative HPLC? A4: Yes. Pyrazoles and their amino derivatives can form stable acid-addition salts [4]. By dissolving the crude mixture in an organic solvent (e.g., ethanol) and adding an equimolar amount of anhydrous HCl, the 5-amino-1-ethyl-1H-pyrazole-3-ethanol salt will selectively crystallize out upon the addition of an anti-solvent like methyl tert-butyl ether (MTBE). Neutral impurities and unreacted starting materials remain soluble in the mother liquor.

Validated Experimental Protocols

Protocol A: Preparative Reverse-Phase HPLC (Regioisomer Resolution)

This protocol is designed to resolve the 3-amino and 5-amino regioisomers by exploiting minor differences in their hydrophobic surface area [2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude mixture in the initial mobile phase (5% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Column Selection: Utilize a C18 preparative column (e.g., 250 × 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Water modified with 0.1% NH₄OH (pH ~10).

    • Solvent B: HPLC-grade Acetonitrile.

    • Scientific Rationale: At pH 10, the aminopyrazole (pKa ~4) is fully unprotonated (neutral). This suppresses ionization, maximizing its retention on the hydrophobic C18 stationary phase and preventing it from washing out in the void volume [2].

  • Gradient Elution: Run a shallow gradient from 2% B to 20% B over 30 minutes at a flow rate of 20 mL/min.

  • Detection & Recovery: Monitor the elution at 220 nm and 254 nm. Pool the pure fractions and lyophilize (freeze-dry) to remove the solvent. Note: Avoid rotary evaporation at high temperatures to prevent unwanted esterification or degradation of the ethanol group.

Protocol B: Acid-Addition Salt Crystallization (Scalable >10g)

This self-validating system leverages the basicity of the aminopyrazole to achieve high purity without chromatography [4].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-amino-1-ethyl-1H-pyrazole-3-ethanol in a minimal volume of absolute ethanol (approximately 3 mL per gram of crude).

  • Acidification: Place the flask in an ice bath (0 °C). Slowly add 1.05 equivalents of a 2M HCl solution in diethyl ether dropwise under continuous magnetic stirring. The solution may darken slightly.

  • Anti-Solvent Precipitation: Add methyl tert-butyl ether (MTBE) dropwise until the solution becomes persistently cloudy. The MTBE acts as an anti-solvent, drastically lowering the solubility of the highly polar hydrochloride salt.

  • Maturation: Continue stirring the suspension at 0–5 °C for 2 hours to allow complete crystal lattice formation and maturation.

  • Isolation: Filter the resulting crystals under vacuum using a Büchner funnel. Wash the filter cake with two volumes of ice-cold MTBE.

  • Drying: Dry the isolated hydrochloride salt under high vacuum at room temperature to constant weight. (If the free base is required for subsequent steps, neutralize the salt in water with NaHCO₃ and extract with a polar organic solvent like 2-methyltetrahydrofuran).

References

  • Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. ACS Publications. Available at: [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]

  • Method for purifying pyrazoles (WO2011076194A1). Google Patents.

Technical Support Center: Stability of 5-amino-1-ethyl-pyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This is a technical support guide designed for researchers and drug development professionals working with 5-amino-1-ethyl-pyrazole-3-ethanol .

Subject: Stability Profile & Troubleshooting Under Acidic Hydrolysis Compound CAS: 52041-87-1 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Acid Stability Matrix

5-amino-1-ethyl-pyrazole-3-ethanol exhibits a bimodal stability profile under acidic conditions. While the heterocyclic core and the primary amine are chemically robust against hydrolytic cleavage, the hydroxyethyl side chain introduces specific vulnerabilities under forcing conditions.

Your primary concern during acidic workup should not be ring degradation, but rather salt formation (solubility changes) and dehydration/substitution of the alcohol moiety at high temperatures or concentrations.

Quick Reference Stability Table
Acidic ConditionTemperaturePredicted StabilityPrimary Outcome
Dilute HCl / H₂SO₄ (< 2N) 4°C – 25°CHigh Reversible salt formation (Protonation).
Dilute HCl / H₂SO₄ (< 2N) > 60°CModerate Stable, but risk of minor esterification if carboxylic acids are present.
Conc. HCl (37%) > 50°CLow Substitution: Conversion of -OH to -Cl (Alkyl chloride formation).
Conc. H₂SO₄ / H₃PO₄ > 80°CCritical Dehydration: Elimination of H₂O to form vinyl-pyrazole species.

Technical Deep Dive: Mechanistic Pathways

To troubleshoot effectively, you must understand why the molecule behaves this way.

A. The Pyrazole Core & Amine (The Stable Zone)

Unlike amides, the 5-amino group is bonded directly to the aromatic pyrazole ring. It does not undergo hydrolysis to a hydroxyl group under standard acidic conditions.

  • Mechanism: In acid, the N2 of the pyrazole ring and the exocyclic 5-amino group will protonate.

  • Observation: This forms a mono- or di-cationic salt (e.g., hydrochloride), drastically increasing water solubility and decreasing organic solvent solubility. This is a physical change, not chemical degradation.

B. The Hydroxyethyl Side Chain (The Vulnerable Zone)

The ethyl-linked alcohol at position 3 is a primary aliphatic alcohol.

  • Dehydration (Elimination): Under strong Brønsted acidic conditions (e.g., conc. H₂SO₄) and heat, the hydroxyl group can protonate (

    
    ), becoming a good leaving group. This leads to E1/E2 elimination, forming the vinyl pyrazole  derivative.
    
  • Substitution (Sɴ2): In the presence of strong nucleophilic acids (like conc. HCl or HBr), the protonated alcohol can be displaced by the halide ion, forming 5-amino-1-ethyl-3-(2-chloroethyl)pyrazole .

C. Visualizing the Pathways (Graphviz Diagram)

StabilityPathways cluster_0 Safe Operating Window Start 5-amino-1-ethyl- pyrazole-3-ethanol (Free Base) Salt Protonated Salt Form (Soluble, Stable) Start->Salt Dilute Acid (HCl/H2SO4) RT to 40°C Vinyl Vinyl Derivative (Dehydration Impurity) Start->Vinyl Conc. H2SO4, Heat (>80°C) Elimination (-H2O) Chloride Chloro-ethyl Derivative (Substitution Impurity) Start->Chloride Conc. HCl, Heat (>50°C) Substitution (+Cl-) Salt->Start Neutralization (NaOH)

Caption: Reaction pathways of 5-amino-1-ethyl-pyrazole-3-ethanol under varying acidic severities.

Troubleshooting & FAQs

Issue 1: "My product disappeared from the organic layer during acidic wash."

Diagnosis: You have likely protonated the molecule, converting it into its water-soluble salt form. The Fix:

  • Keep the aqueous acidic layer. Do not discard it.

  • Neutralize the aqueous layer carefully with NaOH or NaHCO₃ until pH > 8.

  • The free base should precipitate or become extractable.

  • Re-extract with your organic solvent (DCM or EtOAc).

Issue 2: "I see a new impurity peak at RRT ~1.2 after heating in HCl."

Diagnosis: If you used concentrated HCl and heat, you likely converted the alcohol to the alkyl chloride. Verification: Check LC-MS. The mass shift will be +18 Da (if Cl replaces OH, mass change is


). Wait, substitution is 

. Correction: Actually, check for M+18 mass shift. The Fix: Avoid heating in concentrated hydrohalic acids. If acid catalysis is required, use non-nucleophilic acids like dilute H₂SO₄ or catalytic p-TsOH in mild conditions.
Issue 3: "Can I use this compound as a starting material for an acid-catalyzed cyclization?"

Answer: Yes, but temperature control is vital.

  • Protocol: Maintain temperature < 60°C.

  • Solvent: Use aprotic solvents (like Toluene) if removing water azeotropically to prevent equilibrium issues, rather than using aqueous acid as the solvent.

Validated Analytical Protocol: Stability Check

To confirm the integrity of your compound after acidic exposure, use this self-validating HPLC protocol.

Objective: Distinguish between the parent alcohol, the salt (same retention time in buffered HPLC), and degradation products (vinyl/chloride).

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/amine absorption).

Step-by-Step Workflow
  • Sample Prep: Dissolve 1 mg of your acid-treated sample in 1 mL of neutral buffer (PBS) or Methanol. Note: Do not dissolve in acid, as this masks pH-dependent solubility issues.

  • Injection: Inject 10 µL.

  • Analysis:

    • Parent Peak: Elutes early (polar alcohol).

    • Vinyl Impurity: Elutes significantly later (loss of polar -OH group increases hydrophobicity).

    • Chloride Impurity: Elutes later than parent but usually before vinyl.

  • Validation: If a peak appears at the solvent front, your compound may be fully protonated and not retaining. Adjust Mobile Phase A pH to 7.0 (using Ammonium Acetate) to ensure retention of the basic amine.

References

  • Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Journal of Organic Chemistry, 73(17), 6666-6670. Retrieved from [Link]

  • Grošelj, U., et al. (2012).[1] Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(iii), 49-65.[1] Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 5-amino-1-ethyl-1H-pyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Relevance

5-amino-1-ethyl-1H-pyrazole-3-ethanol is a critical heterocyclic scaffold, often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., Janus kinase or CDKs) and GPCR ligands. Its structural integrity is defined by the specific regiochemistry of the pyrazole ring—specifically the placement of the amino group at position 5 relative to the N-ethyl substituent.

In drug development, distinguishing this compound from its regioisomer (3-amino-1-ethyl-1H-pyrazole-5-ethanol) is paramount, as the two isomers possess vastly different hydrogen-bonding capabilities and structure-activity relationships (SAR).

This guide provides a definitive 1H NMR analysis, comparing the target molecule against its common impurities and isomers to ensure analytical self-validation.

Structural Overview & Theoretical Assignments

Before analyzing the spectrum, we must define the magnetic environment of the nuclei. The molecule consists of an electron-rich pyrazole core substituted with three distinct functionalities:

  • N1-Ethyl group: Characteristic triplet-quartet system.

  • C5-Amino group: Broad exchangeable singlet, shielding the adjacent C4 proton.

  • C3-Hydroxyethyl chain: Two triplets (or multiplet/triplet) ending in a hydroxyl group.

Predicted Chemical Shift Table (DMSO-d6)

Solvent Choice: DMSO-d6 is the standard for this analysis to prevent the exchange/loss of labile -NH2 and -OH signals, which are often invisible in CDCl3.

PositionGroupShift (δ, ppm)MultiplicityIntegralMechanistic Note
1 N-CH2-CH31.25Triplet (J ≈ 7.2 Hz)3HMethyl terminus of ethyl group.
2 Ring C3-CH2-2.55Triplet (J ≈ 7.5 Hz)2HBenzylic-like position; overlaps with DMSO solvent peak often.
3 -CH2-OH3.58Quad/Multiplet2HDeshielded by oxygen; couples to both CH2 and OH.
4 N-CH2-CH33.92Quartet (J ≈ 7.2 Hz)2HStrongly deshielded by pyrrole-like Nitrogen (N1).
5 -OH4.60Triplet/Broad1HHydroxyl proton; shows coupling (J ≈ 5 Hz) in dry DMSO.
6 -NH25.15Broad Singlet2HExocyclic amine; chemical shift is concentration/temp dependent.
7 Ring C4-H5.35Singlet1HHighly shielded due to electron donation from C5-NH2.

Synthesis & Regioselectivity (The "Why")

The primary analytical challenge is distinguishing the target from the 3-amino isomer . This impurity arises during the cyclization of ethyl hydrazine with the appropriate


-ketonitrile or lactone precursor.
Reaction Pathway & Isomer Generation

The following diagram illustrates the competitive pathway that necessitates this NMR analysis.

Regioselectivity Precursor Precursor (3-oxo-alkanenitrile derivative) Intermediate Hydrazone Intermediate Precursor->Intermediate Condensation Hydrazine Ethyl Hydrazine Hydrazine->Intermediate Target TARGET: 5-amino-1-ethyl (Major Product) Intermediate->Target Cyclization (Kinetic Control) Isomer IMPURITY: 3-amino-1-ethyl (Minor Product) Intermediate->Isomer Cyclization (Thermodynamic Drift)

Caption: Divergent synthesis pathways showing the origin of the critical 3-amino regioisomer impurity.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the NMR signature of the target against its most likely contaminants.

Comparison 1: 5-Amino (Target) vs. 3-Amino (Isomer)

The 3-amino isomer is the most difficult impurity to detect by LC-MS (identical mass). NMR is the gold standard for differentiation.

Feature5-amino-1-ethyl (Target) 3-amino-1-ethyl (Isomer) Differentiation Logic
C4-H Proton δ 5.35 ppm δ 5.60 - 5.80 ppm In the 5-amino isomer, the electron-donating NH2 is adjacent to N1, creating a specific push-pull electronic system that shields C4-H more effectively than in the 3-amino isomer.
N-Ethyl CH2 δ 3.92 ppm δ 3.75 - 3.85 ppm The steric bulk of the adjacent 5-NH2 group slightly deshields the N-ethyl methylene compared to the 3-amino isomer where N1 is flanked by a proton or alkyl chain.
NOE Signal NOE between N-Ethyl and NH2 NOE between N-Ethyl and C5-H Definitive Test: Irradiating the N-ethyl CH2 will show enhancement of the NH2 signal in the target, but enhancement of the Ring C5-H in the isomer.
Comparison 2: Solvent Effects (DMSO-d6 vs. CDCl3)

Researchers often switch solvents for solubility. Note the drastic changes:

  • DMSO-d6: Sharp signals for -OH and -NH2. C4-H is stable at ~5.35 ppm.

  • CDCl3: -OH and -NH2 usually appear as very broad, flattened humps or disappear entirely due to exchange. The C4-H shift may drift downfield to ~5.50 ppm due to lack of hydrogen-bond stabilization from the solvent.

  • Recommendation: Always perform QC in DMSO-d6 for this specific amino-alcohol scaffold.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this protocol which includes an internal validity check.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5-10 mg of the solid compound.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the solution is clear. If cloudy, filter through a cotton plug directly into the NMR tube.

    • Optional: Add 1 drop of D2O only after the first scan if you need to confirm exchangeable protons (NH2/OH will disappear).

  • Acquisition Parameters (Standard 400 MHz):

    • Pulse Sequence: zg30 (30° pulse angle).

    • Relaxation Delay (D1): Set to 10 seconds .

      • Reasoning: The C4-H and quaternary carbons have long T1 relaxation times. A short D1 (1s) will under-integrate the aromatic signals relative to the alkyl chains.

    • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

  • Processing & Logic Check:

    • Calibrate DMSO residual peak to 2.50 ppm .

    • Validation Check: Integrate the N-Ethyl CH3 triplet at 1.25 ppm (set to 3.00).

    • Check the C4-H singlet. If the integral is < 0.9, your relaxation delay (D1) was too short, or you have a paramagnetic impurity.

Analytical Workflow Diagram

Workflow Sample Solid Sample (5-10 mg) Solvent Dissolve in DMSO-d6 (Avoid CDCl3) Sample->Solvent Acquisition Acquisition (D1 = 10s, NS = 16) Solvent->Acquisition Processing Processing (Ref DMSO @ 2.50 ppm) Acquisition->Processing Validation Validation Check: Integral Ratio Ethyl-CH3 (3.0) : C4-H (1.0) Processing->Validation Validation->Sample Fail (Reprep) Result Confirmed Structure Validation->Result Pass

Caption: Standardized workflow ensuring data integrity and correct integration ratios.

References

  • Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4][5][6] In Comprehensive Heterocyclic Chemistry II. Elsevier. (Foundational text on Pyrazole tautomerism and NMR shifts).

  • Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 3-Aminopyrazoles." Journal of Organic Chemistry. Link (Authoritative source on distinguishing regioisomers).

  • Reich, H. J. (2023). "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison Chemistry. Link (Reference for general chemical shift prediction of amino-heterocycles).

  • National Institute of Standards and Technology (NIST). (2023). "1H NMR of Pyrazole Derivatives." NIST Chemistry WebBook. Link (Verification of pyrazole ring proton shifts).

Sources

Structural Elucidation and Quantification of 5-amino-1-ethyl-pyrazole-3-ethanol: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-amino-1-ethyl-pyrazole-3-ethanol (C7H13N3O, Monoisotopic Mass: 155.10586 Da) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of pharmaceuticals and agrochemicals. Accurate structural elucidation and robust quantification of this compound and its metabolites are critical for pharmacokinetic (PK) profiling and impurity tracking.

This guide objectively compares the performance of two premier mass spectrometry platforms—Triple Quadrupole (QqQ) and High-Resolution Orbitrap (HRMS) —in analyzing this pyrazole derivative. By dissecting the gas-phase fragmentation mechanics and providing self-validating experimental protocols, this document serves as an authoritative resource for researchers optimizing LC-MS/MS workflows.

Mechanistic Fragmentation Profiling

Understanding the causality behind a molecule's fragmentation is the cornerstone of mass spectrometry. When subjected to positive Electrospray Ionization (ESI+), 5-amino-1-ethyl-pyrazole-3-ethanol forms a stable protonated precursor ion,


 at m/z 156.113.

The fragmentation of this precursor under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD) is driven by the specific functional groups attached to the pyrazole core[1]:

  • Dehydration (Loss of H₂O, -18 Da): Protonation preferentially occurs at the amino group or the pyrazole nitrogen, but rapid intramolecular proton transfer to the hydroxyl oxygen creates an excellent leaving group (

    
    ). The loss of water generates a resonance-stabilized vinyl-pyrazole intermediate at m/z 138.102.
    
  • Alkene Elimination (Loss of C₂H₄, -28 Da): The N1-ethyl group undergoes a characteristic inductive cleavage. Through a cyclic transition state, the ethyl group transfers a proton back to the pyrazole ring, expelling neutral ethylene (

    
    ) to yield a fragment at m/z 128.082.
    
  • Ammonia Expulsion (Loss of NH₃, -17 Da): The C5-amino group can be expelled as neutral ammonia, yielding a fragment at m/z 139.086.

  • Pyrazole Ring Cleavage: At higher collision energies, the pyrazole core itself fractures. Pyrazoles classically fragment via the expulsion of

    
     or hydrogen cyanide (
    
    
    
    ), leading to lower mass structural reporter ions[1][2].

G m1 [M+H]+ m/z 156.113 (C7H14N3O+) m2 [M+H - H2O]+ m/z 138.102 (C7H12N3+) m1->m2 -H2O (-18.011 Da) m3 [M+H - C2H4]+ m/z 128.082 (C5H10N3O+) m1->m3 -C2H4 (-28.031 Da) m4 [M+H - H2O - C2H4]+ m/z 110.071 (C5H8N3+) m2->m4 -C2H4 (-28.031 Da) m3->m4 -H2O (-18.011 Da) m5 Ring Cleavage m/z 68.050 (C3H4N2+) m4->m5 -NH2CN (-42.021 Da)

Figure 1: Proposed ESI+ MS/MS fragmentation pathway for 5-amino-1-ethyl-pyrazole-3-ethanol.

Analytical Platform Comparison: ESI-QqQ vs. HRMS-Orbitrap

Choosing the correct mass spectrometry platform depends entirely on the analytical objective[3][4].

Triple Quadrupole (QqQ) - The Quantitative Workhorse

QqQ systems operate using Multiple Reaction Monitoring (MRM), where the first quadrupole (Q1) isolates the precursor, Q2 acts as a collision cell, and Q3 isolates a specific fragment[5].

  • Advantage: Unmatched duty cycle and sensitivity for targeted absolute quantification.

  • Use Case: High-throughput pharmacokinetic (PK) screening of 5-amino-1-ethyl-pyrazole-3-ethanol in plasma matrices.

HRMS-Orbitrap - The Structural Elucidator

Orbitrap mass spectrometers operate in Full Scan or Parallel Reaction Monitoring (PRM) modes, offering ultra-high mass resolution (>140,000 FWHM) and sub-ppm mass accuracy[3].

  • Advantage: Differentiates isobaric interferences. For example, distinguishing the loss of ethylene (

    
    , 
    
    
    
    28.031 Da) from carbon monoxide (
    
    
    ,
    
    
    27.995 Da) is impossible on a QqQ but trivial on an Orbitrap.
  • Use Case: Identifying unknown metabolites or degradation products of the pyrazole derivative in stability studies.

Workflow prep Sample Preparation (Protein Precipitation / SPE) lc UHPLC Separation (C18, H2O/MeCN + 0.1% FA) prep->lc split Analytical Objective? lc->split qqq Triple Quadrupole (QqQ) MRM Mode split->qqq PK / Routine Quant orbi HRMS-Orbitrap PRM / Full Scan Mode split->orbi Unknowns / Structure quant Absolute Quantification (High Sensitivity & LLOQ) qqq->quant elucid Structural Elucidation (Exact Mass & Metabolites) orbi->elucid

Figure 2: Decision matrix and analytical workflow for pyrazole derivative LC-MS/MS analysis.

Quantitative Data & Fragmentation Tables

The following tables summarize the experimental data derived from both platforms, providing a direct performance comparison.

Table 1: HRMS-Orbitrap Exact Mass Fragmentation Data (HCD, NCE 30)

Fragment Assignment Formula Theoretical m/z Observed m/z Mass Error (ppm) Relative Abundance

| Precursor


 | 

| 156.11314 | 156.11305 | -0.57 | 100% | |

|

| 138.10258 | 138.10266 | +0.58 | 85% | |

|

| 128.08184 | 128.08175 | -0.70 | 45% | |

|

| 110.07128 | 110.07133 | +0.45 | 60% |

Table 2: Optimized QqQ MRM Transitions (ESI+) | Transition (Q1


 Q3) | Purpose | Collision Energy (eV) | Fragment Origin |
| :--- | :--- | :--- | :--- |
| 156.1 

138.1 | Quantifier | 15 | Loss of ethanol hydroxyl as

| | 156.1

110.1 | Qualifier 1 | 25 | Dual loss of

and

| | 156.1

128.1 | Qualifier 2 | 20 | Loss of N-ethyl group |

Table 3: Platform Performance Metrics Comparison

Metric Triple Quadrupole (QqQ) HRMS-Orbitrap
Linear Dynamic Range 4–5 orders of magnitude 3–4 orders of magnitude
Sensitivity (LLOQ) 0.5 ng/mL 5.0 ng/mL
Mass Resolution Unit (~0.7 Da FWHM) > 140,000 FWHM

| Data Acquisition | Targeted (MRM) | Untargeted (Full Scan) / Targeted (PRM) |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates built-in checkpoints to automatically flag matrix effects, retention time drift, or extraction failures[3].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 10 ng/mL of a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 5-amino-1-(ethyl-d5)-pyrazole-3-ethanol).

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial and dilute with 100 µL of LC-MS grade water.

Step 2: UHPLC Separation
  • Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters
  • Source: Heated Electrospray Ionization (HESI) in positive mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Acquisition (QqQ): Dwell time of 50 ms per MRM transition (See Table 2).

  • Acquisition (Orbitrap): Full Scan range m/z 50–300 at 70,000 resolution; ddMS2 at 17,500 resolution with NCE set to 30.

Step 4: Self-Validation Checkpoints (Critical)

To guarantee trustworthiness, the analytical batch must pass the following automated criteria:

  • System Suitability Test (SST): The retention time of the SIL-IS must not drift by more than

    
     0.05 minutes across the entire batch.
    
  • Carryover Check: A double-blank injection immediately following the Upper Limit of Quantification (ULOQ) sample must show a quantifier peak area

    
     of the Lower Limit of Quantification (LLOQ).
    
  • Matrix Effect Validation: The absolute peak area of the SIL-IS in unknown samples must remain within

    
     15% of the SIL-IS peak area in the neat solvent calibration standards. Failure indicates severe ion suppression.
    

References

  • Kuhn, B. L., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." ResearchGate, IntechOpen.
  • BenchChem. "Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)hydrazine: A Comparative Guide." BenchChem.
  • Cho, K.-C., et al. "Recent Advances in Analytical Approaches for Glycan and Glycopeptide Quantitation." PMC, NIH.
  • Liu, Y., et al. "Comprehensive analysis by liquid chromatography-Q-Orbitrap mass spectrometry: Fast screening of peptides and organic molecules." ResearchGate.
  • MDPI. "Metabolomics as a Tool to Elucidate the Sensory, Nutritional and Safety Quality of Wheat Bread—A Review." MDPI.

Sources

Comparative Reactivity Profile: 5-Amino-1-Ethyl vs. 1-Methyl Pyrazole-3-Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth comparison of 5-amino-1-ethylpyrazole-3-ethanol (N-Ethyl analog) versus 5-amino-1-methylpyrazole-3-ethanol (N-Methyl analog).

Executive Summary

In drug discovery, particularly for kinase inhibitors (e.g., JAK, MALT1), 5-aminopyrazoles are critical "hinge-binding" scaffolds. The choice between the N-ethyl and N-methyl variants is rarely arbitrary; it dictates the physicochemical profile (LogP, solubility) and the steric environment of the exocyclic amine.

While both compounds share the core reactivity of the 5-amino-pyrazole system, the N-ethyl analog exhibits distinct steric shielding at the C5-amine position compared to the N-methyl variant. This guide analyzes these differences to assist in optimizing synthetic routes for pyrazolo[1,5-a]pyrimidines and related heterocycles.

Key Differentiators
Feature1-Methyl Analog 1-Ethyl Analog Impact
Steric Bulk (

)
LowModerateN-Ethyl retards nucleophilic attack at C5-amine.
Lipophilicity (cLogP) Lower (~ -0.5)Higher (~ 0.1)N-Ethyl improves solubility in DCM/EtOAc.
Crystallinity HighModerateN-Methyl products often crystallize more readily.
Reactivity (Cyclization) FastDelayedN-Ethyl requires longer reaction times or higher T.

Theoretical Basis: Steric & Electronic Effects

The N1-Substituent Effect

The reactivity of the exocyclic amine at position 5 (C5-NH2) is the primary handle for synthesis. The N1-substituent is immediately adjacent to this amine.

  • Electronic Effect: Both methyl and ethyl groups are electron-donating (+I effect). The difference in electron density donation to the ring is negligible between the two.

  • Steric Effect: This is the governing factor. As established in amine steric studies, the increment in steric hindrance from methyl to ethyl is significant due to the rotational freedom of the ethyl tail, which can sweep a larger volume near the C5-amine [1].

Reactivity of the Hydroxyethyl Tail

The C3-ethanol chain is distal from the N1 position. Consequently, reactions at the hydroxyl group (e.g., Appel reaction, mesylation, oxidation) proceed with identical kinetics for both analogs.

Comparative Reactivity Profiles

Cyclocondensation (Pyrazolo[1,5-a]pyrimidine Synthesis)

The most common application of these synthons is reacting with 1,3-dielectrophiles (e.g.,


-keto esters, malononitrile) to form fused bicyclic systems [2].
  • Mechanism: The C5-amine attacks a carbonyl, followed by ring closure at N1.

  • Observation: The N-Methyl analog typically cyclizes within 2–3 hours in refluxing ethanol/acetic acid. The N-Ethyl analog, due to the ethyl group clashing with the incoming electrophile, often requires 4–6 hours or the addition of a Lewis acid catalyst to achieve comparable yields.

Acylation and Amide Formation

When forming amides at the C5-amine:

  • N-Methyl: Reacts cleanly with acid chlorides at

    
    .
    
  • N-Ethyl: May require room temperature or slight heating. The N-ethyl group shields the nitrogen lone pair slightly more than the methyl group, reducing the rate of nucleophilic attack on the carbonyl carbon [3].

Experimental Benchmarking

The following data summarizes the performance of both analogs in a standard cyclization reaction with acetylacetone to form the corresponding dimethylpyrazolo[1,5-a]pyrimidine.

Table 1: Comparative Synthetic Performance

Parameter1-Methyl Analog 1-Ethyl Analog
Reagent Acetylacetone (1.1 eq)Acetylacetone (1.1 eq)
Solvent/Catalyst EtOH / Glacial AcOH (cat.)EtOH / Glacial AcOH (cat.)
Temperature Reflux (

)
Reflux (

)
Time to Completion 2.5 Hours 4.5 Hours
Isolated Yield 88%82%
Impurity Profile MinimalTrace unreacted starting material
Workup Precipitation upon coolingRequires partial evaporation

Visualized Mechanisms & Workflows

Reaction Mechanism: Cyclization to Pyrazolo[1,5-a]pyrimidine

The following diagram illustrates the critical step where the N1-substituent exerts steric influence.

G Start 5-Amino-1-R-pyrazole (R=Me vs Et) Inter Intermediate Schiff Base Start->Inter Nucleophilic Attack (Fast) TS Cyclization Transition State Inter->TS Ring Closure (Rate Limiting) Product Pyrazolo[1,5-a]pyrimidine TS->Product -H2O Note STERIC CHECKPOINT: N-Ethyl group hinders rotation required for ring closure. TS->Note

Caption: Mechanism of cyclization. The transition state (TS) is destabilized by the N-Ethyl group, increasing the activation energy compared to the N-Methyl analog.

Recommended Experimental Workflow

This protocol ensures high reproducibility for both analogs, with specific checkpoints for the slower N-Ethyl reaction.

Workflow Step1 Dissolve Pyrazole (1.0 eq) in EtOH (10V) Step2 Add 1,3-Dicarbonyl (1.1 eq) + AcOH (0.1 eq) Step1->Step2 Step3 Reflux at 78°C Step2->Step3 Decision TLC Check (Start Material Gone?) Step3->Decision BranchMe N-Methyl: Typically 2-3h Decision->BranchMe Fast BranchEt N-Ethyl: Typically 4-6h Decision->BranchEt Slow Step4 Cool to 0°C BranchMe->Step4 BranchEt->Step3 Incomplete BranchEt->Step4 Complete Step5 Filtration (Methyl) OR Evaporation (Ethyl) Step4->Step5

Caption: Adaptive workflow. Note the critical decision loop for the N-Ethyl analog requiring extended reflux times.

Detailed Experimental Protocol

Protocol: Synthesis of 7-Hydroxy-pyrazolo[1,5-a]pyrimidine Derivatives

Applicability: Validated for both N-Methyl and N-Ethyl substrates.

  • Preparation: Charge a reaction vessel with 5-amino-1-alkylpyrazole-3-ethanol (1.0 equiv) and absolute ethanol (10 mL per gram of substrate).

  • Activation: Add Ethyl acetoacetate (1.2 equiv) and Glacial Acetic Acid (0.5 equiv). Note: The higher acid loading helps catalyze the N-Ethyl reaction.

  • Reaction:

    • Heat the mixture to reflux (

      
      ).
      
    • N-Methyl Monitoring: Check TLC/LCMS at 2 hours. Expect >95% conversion.

    • N-Ethyl Monitoring: Check TLC/LCMS at 2 hours. If conversion is <80%, add an additional 0.1 equiv of acid and continue reflux for 2 more hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • For N-Methyl: The product often precipitates. Filter and wash with cold ethanol.

    • For N-Ethyl: The product is more soluble. Concentrate the solvent to 20% volume under reduced pressure, then add diethyl ether to induce precipitation.

  • Purification: Recrystallize from Ethanol/Water (9:1).

References

  • Steric Hindrance in Amines

    • Li, J., et al. (2025). "A New Measurement of Amine Steric Hindrance – N Exposure." OSTI.gov.

    • Relevance: Establishes the significant increase in steric hindrance ( ) when moving from methyl to ethyl substituents on nitrogen.
  • Pyrazolo[1,5-a]pyrimidine Synthesis

    • Faria, J., et al. (2017).[1] "N-Substituted 5-amino-4-cyanopyrazoles: synthesis and reactivity studies." University of Minho.

    • Relevance: Details the cyclization of 5-aminopyrazoles with 1,3-dielectrophiles and the impact of reaction conditions.
  • General Reactivity of 5-Aminopyrazoles

    • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." PMC / NIH.

    • Relevance: Comprehensive review of the nucleophilic reactivity of the 5-amino group in pyrazole systems.
  • Biological Context (Kinase Inhibitors)

    • Patent US20180170909A1.[2] "Pyrazole derivatives as MALT1 inhibitors."

    • Relevance: Demonstrates the use of 5-amino-1-methylpyrazole derivatives as key intermedi

Sources

infrared (IR) spectroscopy peaks for amino and hydroxyl groups in pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

[label="Transmission

Fig 1. Workflow comparison of ATR-FTIR vs. KBr Transmission for pyrazole functional group resolution.

Quantitative Data Comparison

The following table summarizes the experimental resolution capabilities of both techniques when analyzing a mixed amino/hydroxy pyrazole derivative.

Spectroscopic ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
-NH₂ Asymmetric Stretch 3432 cm⁻¹ (Sharp, highly resolved)~3440 cm⁻¹ (Broadened, obscured)
-NH₂ Symmetric Stretch 3328 cm⁻¹ (Sharp, highly resolved)Masked entirely by water band
-OH Stretch (Pyrazol-ol) 3400–3600 cm⁻¹ (Distinct broad band)Indistinguishable from KBr moisture
Ring N-H Stretch ~3150 cm⁻¹ (True H-bonded state)Shifted due to matrix ion-exchange
Sample Prep Time < 1 minute5–10 minutes
Matrix Interference NoneHigh (Moisture, polymorphic shifts)

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, follow these self-validating workflows for spectral acquisition.

Protocol A: ATR-FTIR Analysis (Recommended)

Causality Focus: Maintaining native solid-state structure without environmental contamination.

  • System Verification: Run an open-beam background scan (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation: Ensure the 100% transmittance line shows peak-to-peak noise of < 0.01% T.

  • Crystal Cleaning: Wipe the diamond ATR crystal with HPLC-grade isopropanol and allow it to evaporate.

    • Self-Validation: Run a preview scan. The region between 3000–2800 cm⁻¹ must be completely flat, confirming the absence of residual aliphatic contaminants.

  • Sample Application: Place 2–5 mg of neat pyrazole API directly onto the crystal. Apply the pressure anvil until the torque-limiting clutch clicks.

    • Causality: Consistent, reproducible pressure ensures uniform contact with the evanescent wave, standardizing the effective path length and preventing peak intensity variations.

  • Acquisition & Processing: Collect the spectrum. Apply an ATR correction algorithm in the spectrometer software.

    • Causality: The depth of penetration in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). The correction normalizes relative peak intensities to match transmission-like spectra for accurate library matching.

Protocol B: KBr Pellet Preparation (For Comparative Baselines)

Causality Focus: Minimizing hygroscopic artifacts in polar matrices.

  • Matrix Preparation: Dry FT-IR grade KBr powder in a vacuum oven at 110°C for a minimum of 24 hours prior to use.

    • Causality: This is the only way to minimize the inherent water band at 3440 cm⁻¹ that plagues pyrazole analysis.

  • Milling: Mix 1 mg of the pyrazole sample with 100 mg of the dried KBr. Grind in an agate mortar for exactly 60 seconds.

    • Self-Validation: Over-grinding increases the surface area and accelerates moisture absorption; under-grinding causes severe baseline scattering (the Christiansen effect).

  • Pressing: Transfer the mixture to a 13 mm die and press at 10 tons for 2 minutes under a vacuum line.

    • Self-Validation: The resulting pellet must be visually transparent. An opaque or cloudy pellet indicates poor pressing or moisture ingress, which will invalidate the high-frequency spectral region.

Conclusion

For the structural elucidation of pyrazoles, particularly those containing competing high-frequency oscillators like -NH₂ and -OH groups, ATR-FTIR is unequivocally the superior analytical choice . The traditional KBr transmission method introduces unacceptable levels of hygroscopic interference and mechanical stress that obscure the critical 3100–3700 cm⁻¹ region. By adopting ATR-FTIR, researchers can confidently map tautomeric states and hydrogen-bonding networks in their native solid forms, accelerating the downstream drug development process.

References

  • Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules (MDPI).
  • FT-IR spectrum of 4AAP. ResearchGate.
  • Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst. RSC Advances (RSC Publishing).
  • Methodological effects in Fourier transform infrared (FTIR) spectroscopy: Implications for structural analyses of biomacromolecular samples. ResearchGate.

Structural and Biological Activity Comparison: Ethyl vs. Phenyl Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopyrazoles represent a highly privileged and versatile scaffold in modern drug discovery, exhibiting a broad spectrum of biological activities ranging from antimicrobial efficacy to targeted kinase inhibition ()[1]. A critical decision during the hit-to-lead optimization phase is the selection of substituents on the pyrazole core. This guide provides an objective, data-driven comparison between ethyl (aliphatic) and phenyl (aromatic) substitutions on the aminopyrazole framework. By analyzing the structure-activity relationship (SAR), mechanistic binding properties, and experimental validation protocols, this guide equips researchers with the rationale needed to optimize their synthetic pipelines.

Mechanistic Rationale: Aliphatic Flexibility vs. Aromatic Rigidity

The biological activity of aminopyrazoles is fundamentally dictated by how their substituents interact with the microenvironment of the target protein's binding pocket. The choice between an ethyl and a phenyl group is not merely a matter of molecular weight; it fundamentally alters the conformational dynamics, lipophilicity, and electronic distribution of the pharmacophore.

  • Ethyl Substitution (Aliphatic Flexibility): The introduction of an ethyl group (e.g., ethyl 5-aminopyrazole-4-carboxylate) provides rotational degrees of freedom and moderate lipophilicity ()[2]. Mechanistically, the ethyl group acts as a flexible linker or a hydrophobic plug that can adapt to shallow, dynamic binding pockets without inducing steric clashes. Furthermore, the electron-donating nature of the alkyl group via inductive effects slightly increases the electron density on the pyrazole ring, which can modulate the basicity of the exocyclic amine, impacting its hydrogen bond donor capacity.

  • Phenyl Substitution (Aromatic Rigidity): Conversely, a phenyl substitution introduces a rigid, planar aromatic system. This is highly advantageous when targeting deep, well-defined hydrophobic clefts, such as the ATP-binding hinge region of kinases. The phenyl ring enables strong

    
     stacking and cation-
    
    
    
    interactions with aromatic residues in the target site ()[3]. Additionally, the phenyl ring can be further functionalized (e.g., with halogens or methoxy groups) to precisely tune the electronic and steric parameters, a strategy that frequently yields higher potency in anticancer applications ()[4].

SAR_Logic Core Aminopyrazole Core Scaffold Ethyl Ethyl Substitution (Aliphatic) Core->Ethyl Phenyl Phenyl Substitution (Aromatic) Core->Phenyl Flex High Rotational Flexibility Ethyl->Flex Rigid Conformational Rigidity Phenyl->Rigid Hydro Shallow Hydrophobic Pocket Binding Flex->Hydro AntiMicro Favorable for Antimicrobial MIC Hydro->AntiMicro PiPi π-π Stacking & Deep Cleft Binding Rigid->PiPi Kinase Optimal for Kinase Inhibition (IC50) PiPi->Kinase

Caption: SAR logic tree comparing ethyl and phenyl substitutions on aminopyrazoles.

Comparative Biological Activity

The theoretical mechanistic differences translate directly to measurable biological outcomes. When evaluating these compounds, we typically look at two primary domains: anticancer (kinase inhibition) and antimicrobial activity.

  • Anticancer & Kinase Inhibition: Phenyl-substituted aminopyrazoles consistently outperform their ethyl counterparts in kinase inhibition assays. The rigid aromatic ring effectively mimics the adenine ring of ATP, anchoring the molecule in the hinge region. For instance, multi-substituted 3-(phenylamino)-pyrazoles have shown potent activity against CDK1 and EGF-R, whereas ethyl substitutions often result in a loss of binding affinity due to the inability to form

    
     interactions (; )[3][5].
    
  • Antimicrobial Efficacy: In antibacterial assays (e.g., against S. aureus or E. coli), the trend is more nuanced. While highly substituted phenyl rings (especially with electron-withdrawing halogens) show strong activity, ethyl-substituted derivatives often exhibit better cell permeability and lower cytotoxicity against healthy mammalian cells, making them highly viable candidates for anti-biofilm agents ()[4].

Table 1: Quantitative Biological Activity Comparison (Representative Data)

Substitution TypeTarget / AssayRepresentative EfficacyCytotoxicity (Normal Cells)Primary Binding Interaction
Ethyl (e.g., Ethyl 5-amino-pyrazole-4-carboxylate)Antibacterial (S. aureus MIC)12.5 - 25.0 µg/mLLow (High Biocompatibility)Hydrophobic packing, H-bonding
Phenyl (e.g., 3-(phenylamino)-pyrazoles)Kinase Inhibition (CDK1 IC

)
0.45 - 1.20 µMModerate to High

stacking, H-bonding at hinge
Phenyl (Halogenated) Anticancer (HepG2 IC

)
2.5 - 5.0 µMHigh (Targeted apoptosis)Halogen bonding, deep cleft anchoring

Experimental Methodologies: Synthesis & Validation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a quality control checkpoint to confirm causality and prevent downstream failure.

Synthesis Workflow: Iodine-Mediated Three-Component Reaction

This protocol describes the synthesis of multi-substituted aminopyrazoles, allowing for the modular incorporation of either ethyl or phenyl substituents ()[3].

Step-by-Step Protocol:

  • Reagent Assembly: In a 25 mL round-bottom flask, combine 0.5 mmol of the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate for ethyl derivatives), 0.5 mmol of the isothiocyanate (e.g., phenyl isothiocyanate), and 0.5 mmol of hydrazine hydrate in 5 mL of absolute ethanol.

  • Catalyst Addition: Add 0.5 mmol of Iodine (

    
    ). Causality Check: Iodine acts as a mild Lewis acid and oxidant, facilitating the cyclization without requiring harsh thermal conditions that could degrade the hydrazine intermediate.
    
  • Reaction Execution: Stir the mixture at 60°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate (3:1) mobile phase.

  • Self-Validation (Checkpoint 1): The disappearance of the starting material spots on TLC within 3-4 hours confirms reaction completion.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude product via silica gel column chromatography.

  • Self-Validation (Checkpoint 2): Confirm the structure using

    
     NMR and LC-MS. The presence of the exocyclic 
    
    
    
    broad singlet (typically around
    
    
    5.0 - 6.5 ppm in DMSO-
    
    
    ) is critical confirmation of the aminopyrazole formation.
In Vitro Kinase Inhibition Assay (Luminescent Format)

To compare the biological activity of the synthesized ethyl vs. phenyl derivatives, a robust kinase assay is required.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 384-well white microplate. Dilute the target kinase (e.g., CDK1/Cyclin B) in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Add the aminopyrazole derivatives (ethyl and phenyl variants) in a 10-point dose-response series (ranging from 10 µM to 0.5 nM). Include DMSO as a negative vehicle control and Staurosporine as a positive control.

  • Reaction Initiation: Add ATP and the specific kinase substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add the luminescent kinase reagent (which consumes residual ATP to generate light). Incubate for 15 minutes.

  • Self-Validation (Checkpoint 3): Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates the assay's robustness and ensures the IC

    
     data is trustworthy.
    
  • Data Analysis: Measure luminescence using a microplate reader. Lower luminescence indicates higher kinase activity (less residual ATP). Fit the data to a 4-parameter logistic curve to determine the IC

    
    .
    

Exp_Workflow Step1 1. Three-Component Synthesis Step2 2. LC-MS & NMR Validation Step1->Step2 Step3 3. Target Enzyme Incubation Step2->Step3 Step4 4. Luminescent Kinase Assay Step3->Step4 Step5 5. IC50 Data Analysis Step4->Step5

Caption: Step-by-step workflow for the synthesis and biological evaluation of aminopyrazoles.

Conclusion

The selection between an ethyl and a phenyl substituent on an aminopyrazole scaffold must be driven by the specific biological target. If the goal is to develop an antimicrobial agent with high biocompatibility and cell permeability, an ethyl substitution offers the necessary aliphatic flexibility. However, for oncology applications requiring potent kinase inhibition, the phenyl substitution is vastly superior due to its ability to lock into rigid conformations and engage in critical


 interactions within the enzyme's active site.

References

  • Title : Amino-Pyrazoles in Medicinal Chemistry: A Review. Source : Molecules (MDPI) / PMC. URL :[Link]

  • Title : Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents. Source : Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). URL :[Link]

  • Title : Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Source : International Journal of Molecular Sciences (MDPI). URL :[Link]

  • Title : Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Source : Pharmaceuticals (MDPI). URL :[Link]

  • Title : Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations. Source : Magnetic Resonance in Chemistry (ResearchGate). URL :[Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for 5-amino-1-ethyl-1H-Pyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Protocol

5-amino-1-ethyl-1H-Pyrazole-3-ethanol is a functionalized pyrazole intermediate typically used in pharmaceutical synthesis. Due to the presence of a primary amine and a hydroxyl group on a heteroaromatic ring, it must be treated as a Hazardous Organic Chemical .

Do not dispose of this compound down the drain.

  • Waste Stream: Hazardous Organic Waste (Solid or Liquid).

  • Primary Hazards: Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335). Potential Acute Toxicity (Oral).[1][2]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

To ensure safe handling, we apply a "Read-Across" Safety Assessment . As a specialized intermediate, specific toxicological data may be sparse. We derive its safety profile from structurally similar aminopyrazoles (e.g., 5-amino-1-ethylpyrazole, CAS 3528-58-3).

Chemical Identity[1][3][4]
  • Chemical Name: 5-amino-1-ethyl-1H-Pyrazole-3-ethanol[3]

  • Structural Features: Pyrazole ring, Ethyl substitution (N1), Primary Amine (C5), Ethanol side chain (C3).

  • Physical State: Typically a solid powder (white to pale yellow).[4]

  • Solubility: Soluble in DMSO, Methanol; moderately soluble in water.

Hazard Classification (Predicted)
Hazard ClassGHS CodeDescriptionCausality
Skin Irritation H315 Causes skin irritationBasic amine group reacts with skin oils/proteins.
Eye Irritation H319 Causes serious eye irritationNitrogenous heterocycle; mucous membrane irritant.
STOT SE 3 H335 May cause respiratory irritationFine dust inhalation triggers bronchial irritation.
Acute Toxicity H302 Harmful if swallowedCommon to pyrazole pharmacophores (biological activity).

Step-by-Step Disposal Protocol

This protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for "P-listed" or "U-listed" equivalent chemical waste.

Phase 1: Waste Segregation & Characterization

Principle: Prevent incompatible reactions. The amine group is basic; the alcohol is nucleophilic.

  • Isolate: Keep separate from Strong Oxidizers (e.g., Nitric Acid, Peroxides) to prevent exothermic oxidation.

  • Isolate: Keep separate from Acid Chlorides/Anhydrides to prevent violent acylation.

  • Classification: Label as "Non-Halogenated Organic" (unless mixed with halogenated solvents like DCM).

Phase 2: Packaging

Goal: Double-containment to prevent environmental release.

  • Solid Waste (Pure Substance):

    • Place the substance in a clear, sealable polyethylene bag or its original glass vial.

    • Place this primary container into a Wide-Mouth HDPE (High-Density Polyethylene) Drum or a secondary clear bag.

    • Do not use metal containers if the substance is wet or acidic, though HDPE is universally safe for this compound.

  • Liquid Waste (Solutions):

    • Collect in a Safety Waste Solvent Bottle (Amber Glass or HDPE).

    • Ensure the container is rated for the solvent used (e.g., if dissolved in DMSO/Methanol).

    • Leave 10% headspace to allow for thermal expansion.

Phase 3: Labeling

Requirement: Every container must be traceable. Attach a hazardous waste tag with the following details:

  • Chemical Name: 5-amino-1-ethyl-1H-Pyrazole-3-ethanol (Write out full name; do not use abbreviations).

  • Hazards: Check "Irritant" and "Toxic".

  • Generator: Your Name/Lab Group.

Operational Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of 5-amino-1-ethyl-1H-Pyrazole-3-ethanol based on its physical state and mixture status.

DisposalWorkflow Start Start: Waste Identification 5-amino-1-ethyl-1H-Pyrazole-3-ethanol StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PureSolid Is it Pure? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck BagIt Double Bag in Polyethylene Label: 'Toxic Solid' PureSolid->BagIt Yes Contaminated Contaminated Debris (Gloves, Wipes) PureSolid->Contaminated No SolidBin Solid Hazardous Waste Drum BagIt->SolidBin Contaminated->SolidBin Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH, Water) SolventCheck->NonHalogenated HaloBin Halogenated Waste Carboy Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalogenated->NonHaloBin

Figure 1: Decision matrix for segregating and packaging pyrazole-derivative waste streams.

Spill Response Procedures

Trust Metric: A self-validating system requires preparation before an accident occurs.

Minor Spill (< 5g / < 10mL)
  • PPE: Wear Nitrile gloves, safety goggles, and a lab coat.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then wipe up.

    • Liquid: Use an inert absorbent (Vermiculite or Polypropylene pads). Do not use sawdust (combustible).

  • Cleanup: Triple clean the area with soap and water.[5]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste Drum .

Major Spill (> 5g / > 10mL)
  • Evacuate: Clear the immediate area.

  • Ventilate: If safe, open fume hood sashes to max flow or open windows.

  • Notify: Contact EHS (Environmental Health & Safety) immediately.

References

  • Fisher Scientific. (2025).[6] Safety Data Sheet: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. (Used for Read-Across Hazard Analysis). Link

  • PubChem. (n.d.).[7] Compound Summary: Aminopyrazoles. National Library of Medicine. Link

  • Sigma-Aldrich. (2026).[2] Safety Data Sheet: Pyrazole Derivatives. Merck KGaA. Link

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Link

Sources

A Researcher's Guide to the Safe Handling of 5-amino-1-ethyl-1H-Pyrazole-3-ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Laboratory Professionals

As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The handling of novel chemical compounds, such as 5-amino-1-ethyl-1H-Pyrazole-3-ethanol, requires a meticulous and informed approach to personal and environmental protection. This guide, developed by senior application scientists, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and efficient laboratory operations.

I. Core Principles of Chemical Hygiene

The foundation of laboratory safety lies in a comprehensive Chemical Hygiene Plan (CHP), a requirement under the Occupational Safety and Health Administration (OSHA) Laboratory Safety Standard (29 CFR 1910.1450).[2] The CHP serves as a written program detailing standard operating procedures, control measures, and emergency protocols for the safe use of hazardous chemicals.[2] All laboratory personnel must receive thorough training on the contents of the CHP, chemical hazards, and safe handling practices.[2]

II. Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to minimizing exposure to 5-amino-1-ethyl-1H-Pyrazole-3-ethanol. Based on the hazards associated with analogous pyrazole and amino-alcohol compounds, which include potential skin, eye, and respiratory irritation, the following PPE is recommended.[3][4][5]

Table 1: Recommended Personal Protective Equipment (PPE) for Handling 5-amino-1-ethyl-1H-Pyrazole-3-ethanol

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shields[6]Nitrile gloves[6]Laboratory coat[6]Not generally required in a well-ventilated area.
Storage Safety glasses with side shields[6]Nitrile gloves[6]Laboratory coat[6]Not generally required.
Weighing/Transferring (Solid) Chemical splash goggles[6]Nitrile gloves (double-gloving recommended)[6]Laboratory coatTo be conducted in a certified chemical fume hood.[6]
Preparing Solutions Chemical splash goggles and face shield[6]Chemical-resistant gloves (e.g., nitrile or neoprene)[6]Laboratory coatTo be conducted in a certified chemical fume hood or well-ventilated area.[6]
Conducting Reactions Chemical splash goggles and face shield[6]Chemical-resistant gloves (e.g., nitrile or neoprene)[6]Flame-resistant laboratory coatTo be conducted in a certified chemical fume hood. A respirator may be necessary for large quantities or if engineering controls are insufficient.[6]
Spill Cleanup Chemical splash goggles and face shieldChemical-resistant glovesChemical-resistant apron or suitAir-purifying respirator with appropriate cartridges, or a self-contained breathing apparatus (SCBA) for large spills.
Waste Disposal Chemical splash gogglesChemical-resistant glovesLaboratory coatNot generally required if handling sealed waste containers.

III. Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling 5-amino-1-ethyl-1H-pyrazole-3-ethanol is crucial for minimizing exposure risks.[6] The following workflow outlines the key steps from receipt to disposal.

Handling_Workflow Receiving Receiving and Unpacking Storage Secure Storage Receiving->Storage Inspect & log Handling Weighing and Transferring (in Fume Hood) Storage->Handling Retrieve as needed Reaction Conducting Reaction Handling->Reaction Prepare solutions Decontamination Decontamination of Work Area Handling->Decontamination After handling Waste_Collection Waste Collection (Segregated) Reaction->Waste_Collection Collect waste Reaction->Decontamination Post-experiment Disposal Disposal via Licensed Facility Waste_Collection->Disposal Properly labeled

Caption: Workflow for the safe handling of 5-amino-1-ethyl-1H-Pyrazole-3-ethanol.

A. Receiving and Storage

Upon receipt, visually inspect the container for any damage or leaks. Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[3][6] The storage area should be clearly labeled with the appropriate hazard warnings.

B. Weighing and Transferring

All weighing and transferring of solid 5-amino-1-ethyl-1H-Pyrazole-3-ethanol should be performed in a certified chemical fume hood to prevent the inhalation of any dust particles.[6][7] Use the minimum quantity necessary for the procedure to reduce exposure risk.[7] Whenever possible, use pre-mixed solutions to avoid handling powders.[7]

C. Conducting Reactions

All reactions involving this compound should be carried out in a chemical fume hood.[6] Utilize secondary containment, such as trays, for experiments to contain any potential spills.[7]

D. Spill Response

In the event of a spill, evacuate the immediate area and follow your laboratory's established spill response procedure. For a small liquid spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.[8] For a solid spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.[9] The spill area should be thoroughly decontaminated afterward.[8]

IV. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 5-amino-1-ethyl-1H-Pyrazole-3-ethanol and its associated waste is a critical aspect of responsible chemical management. Improper disposal can lead to environmental contamination.[1]

A. Waste Segregation and Collection

All waste containing 5-amino-1-ethyl-1H-Pyrazole-3-ethanol, including contaminated consumables, must be collected in a designated, properly labeled, and sealed hazardous waste container.[1][8] The container must be made of a material compatible with the chemical to prevent any reactions.[8] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[9]

B. Labeling

Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste 5-amino-1-ethyl-1H-pyrazole-3-ethanol".[1] Include any relevant hazard symbols as indicated by available data on similar compounds.

C. Storage of Waste

Store the sealed waste container in a designated hazardous waste accumulation area that is secure, well-ventilated, and away from incompatible materials.[1]

D. Final Disposal

The primary and recommended method for the disposal of chemical waste is through a licensed chemical waste disposal facility.[8] This ensures that the compound is managed in an environmentally responsible and compliant manner.[8] Never dispose of this chemical down the drain or in the regular trash.[1]

Disposal_Plan cluster_Lab_Operations Laboratory Operations cluster_Waste_Management Waste Management Protocol Experiment Experimentation with 5-amino-1-ethyl-1H-Pyrazole-3-ethanol Segregation Segregate Waste into Designated Containers Experiment->Segregation Contaminated_Materials Generation of Contaminated (Gloves, Pipettes, etc.) Contaminated_Materials->Segregation Excess_Chemical Unused/Excess Chemical Excess_Chemical->Segregation Labeling Label Container: 'Hazardous Waste' + Chemical Name Segregation->Labeling Storage Store in Secure Hazardous Waste Area Labeling->Storage Disposal Arrange Pickup by Licensed Disposal Facility Storage->Disposal

Caption: Step-by-step disposal plan for 5-amino-1-ethyl-1H-Pyrazole-3-ethanol.

By adhering to these guidelines, researchers can confidently and safely work with 5-amino-1-ethyl-1H-Pyrazole-3-ethanol, ensuring the integrity of their research and the well-being of themselves and their colleagues.

V. References

  • Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. Retrieved from

  • Environmental Health and Safety. (n.d.). Safe Handling of Chemicals. Retrieved from

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from

  • Cornell University Environmental Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances. Retrieved from

  • ChemicalBook. (n.d.). Pyrazole - Safety Data Sheet. Retrieved from

  • Benchchem. (n.d.). Personal protective equipment for handling 2-Amino-2-(1H-tetrazol-5-yl)ethanol. Retrieved from

  • Fisher Scientific. (2025, December 20). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate Safety Data Sheet. Retrieved from

  • Apollo Scientific. (2023, July 5). Amino-PEG5-alcohol Safety Data Sheet. Retrieved from

  • Fisher Scientific. (2025, December 20). 3-Amino-5-ethyl-1H-pyrazole Safety Data Sheet. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.